2,4-Dibromobenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVPWXWXQOUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284363 | |
| Record name | 2,4-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18011-67-1 | |
| Record name | 2,4-Dibromoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018011671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC36933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6590457FP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,4-Dibromobenzene-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4-Dibromobenzene-1,3-diol, a halogenated aromatic compound with applications in organic synthesis and as a building block for more complex molecules. This document provides a comprehensive overview of a primary synthetic route, including detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
This compound, also known as 2,4-dibromoresorcinol, is a disubstituted phenol derivative. The introduction of two bromine atoms onto the resorcinol scaffold significantly alters its chemical properties, making it a versatile intermediate for the synthesis of various organic compounds, including potential pharmaceutical agents and functional materials. The ortho and para positioning of the bromine atoms to the hydroxyl groups influences the reactivity of the aromatic ring and provides specific sites for further functionalization.
This guide focuses on the direct electrophilic bromination of resorcinol, a common and effective method for the preparation of this compound.
Synthetic Pathway
The primary route for the synthesis of this compound is the direct bromination of resorcinol (benzene-1,3-diol) using molecular bromine in a suitable solvent, typically a polar protic solvent like glacial acetic acid. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to the substitution of bromine at the 2 and 4 positions.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures for the bromination of phenolic compounds.
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Resorcinol | Reagent Grade, 99% |
| Bromine | Reagent Grade, 99.5% |
| Glacial Acetic Acid | ACS Grade |
| Sodium Bicarbonate | Saturated Aqueous Solution |
| Diethyl Ether | Anhydrous |
| Magnesium Sulfate | Anhydrous |
| Round-bottom flask | 250 mL |
| Dropping funnel | 100 mL |
| Magnetic stirrer | - |
| Ice bath | - |
| Rotary evaporator | - |
| Buchner funnel | - |
| Glassware for extraction | - |
3.2. Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (e.g., 11.0 g, 0.1 mol) in glacial acetic acid (e.g., 100 mL). Cool the flask in an ice bath with continuous stirring.
-
Bromine Addition: Prepare a solution of bromine (e.g., 32.0 g, 0.2 mol) in glacial acetic acid (e.g., 50 mL). Add this solution dropwise to the cooled resorcinol solution over a period of approximately 1-2 hours. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Pour the reaction mixture into a beaker containing ice water (e.g., 500 mL). A precipitate of the crude product should form. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
-
Alternatively, the product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Resorcinol (molar mass: 110.11 g/mol ) | 1.0 eq |
| Bromine (molar mass: 159.81 g/mol ) | 2.0-2.2 eq |
| Product | |
| This compound (molar mass: 267.91 g/mol ) | - |
| Yield | |
| Theoretical Yield | Calculated based on starting resorcinol |
| Actual Yield | Typically 70-85% |
| Physical Properties | |
| Appearance | Off-white to pale pink solid |
| Melting Point | 112-115 °C |
Characterization Data
| Technique | Expected Results |
| ¹H NMR (in DMSO-d₆) | δ ~9.9 (s, 2H, -OH), ~7.3 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H) ppm |
| ¹³C NMR (in DMSO-d₆) | δ ~155, 133, 112, 110, 108, 105 ppm |
| FT-IR (KBr pellet) | ~3400-3200 cm⁻¹ (O-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch), ~800-700 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (EI) | m/z 266, 268, 270 (M⁺, isotopic pattern for 2 Br) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction should be performed in a fume hood.
-
Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.
This technical guide provides a comprehensive overview for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,4-Dibromobenzene-1,3-diol. Due to the limited availability of published experimental data for this specific compound, this document consolidates information from computational predictions and data on structurally related compounds to offer a predictive profile. All quantitative data is summarized for clarity, and where available, relevant experimental methodologies for similar compounds are detailed to guide future research.
Chemical Identity and Physical Properties
This compound, also known as 2,4-dibromoresorcinol, is a halogenated aromatic compound. Its core structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two bromine atoms at positions 2 and 4.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dibromoresorcinol, 1,3-Benzenediol, 2,4-dibromo- | [1] |
| CAS Number | 18011-67-1 | [1] |
| Molecular Formula | C₆H₄Br₂O₂ | [1][2] |
| Molecular Weight | 267.90 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C(=C1O)Br)O)Br | [2] |
| InChI | InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | [1][2] |
| InChIKey | NOBVPWXWXQOUSS-UHFFFAOYSA-N | [1][2] |
| Computed XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce. The following table summarizes available mass spectrometry data.
Table 2: Mass Spectrometry Data (GC-MS)
| m/z Value | Interpretation |
| 268 | [M]+ (with ⁷⁹Br and ⁸¹Br) |
| 266 | [M]+ (with two ⁷⁹Br) |
| 270 | [M]+ (with two ⁸¹Br) |
Source:[1]
Note: No experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound were found in the reviewed literature. Researchers are advised to perform their own spectral analysis upon synthesis.
Experimental Protocols: Synthesis of a Related Compound
While a specific experimental protocol for the synthesis of this compound was not found, the following procedure for the synthesis of the structurally similar compound, 4-bromoresorcinol, is provided as a methodological reference. This procedure involves the bromination of a dihydroxybenzoic acid followed by decarboxylation.
Synthesis of 4-Bromoresorcinol from 2,4-Dihydroxybenzoic Acid [4]
Materials:
-
2,4-dihydroxybenzoic acid (β-resorcylic acid)
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid with warming to 45°C.
-
Allow the solution to cool to 35°C.
-
Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid.
-
With vigorous stirring, add the bromine solution to the 2,4-dihydroxybenzoic acid solution through the dropping funnel over approximately one hour, maintaining the reaction temperature between 30-35°C.
-
After the addition is complete, pour the reaction mixture into 5 liters of water.
-
Cool the mixture to 0-5°C and allow it to stand for several hours to precipitate the 2,4-dihydroxy-5-bromobenzoic acid.
-
Collect the fine, white crystals by filtration.
-
Decarboxylation of the resulting 2,4-dihydroxy-5-bromobenzoic acid would then be required to yield 4-bromoresorcinol. The original procedure notes that 2,4-dihydroxy-3,5-dibromobenzoic acid, an impurity, is converted to the more soluble 2,4-dibromoresorcinol and removed during this process.[4]
Logical Workflow for Synthesis of a Brominated Resorcinol Derivative
Caption: A generalized workflow for the synthesis of brominated resorcinol derivatives.
Biological Activity and Potential Applications in Drug Development
Currently, there is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. However, the broader class of brominated phenols, particularly those isolated from marine sources, has been shown to exhibit a range of biological activities. The introduction of bromine into a molecular structure can influence its pharmacological properties.
Potential Areas for Future Investigation:
Given the structural similarity of this compound to other biologically active phenols and resorcinols, future research could explore its potential in the following areas:
-
Antimicrobial Activity: Many brominated phenols from marine algae have demonstrated antibacterial and antifungal properties.
-
Antioxidant Properties: The phenolic hydroxyl groups suggest potential for radical scavenging activity.
-
Enzyme Inhibition: Resorcinol derivatives have been investigated as inhibitors for various enzymes.
-
Flame Retardant Applications: Brominated aromatic compounds are known for their use as flame retardants.[5]
Signaling Pathway Analysis (Hypothetical)
Should future research reveal biological activity, for instance, as an enzyme inhibitor, a logical workflow for its characterization could be as follows:
Caption: A hypothetical workflow for the investigation of the biological activity of this compound.
Conclusion
This compound is a compound for which detailed experimental data is not widely available. This guide provides the most current and comprehensive information based on computational data and literature on related compounds. The provided synthetic methodology for a similar molecule and the hypothetical workflows for biological activity screening are intended to serve as a foundation for researchers and drug development professionals interested in exploring the potential of this and other brominated resorcinol derivatives. Further experimental investigation is necessary to fully characterize the chemical, physical, and biological properties of this compound.
References
- 1. 2,4-Dibromoresorcinol | C6H4Br2O2 | CID 235502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 6626-15-9 CAS MSDS (4-Bromoresorcinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Flame Retardants - Pharos [pharos.habitablefuture.org]
An In-depth Technical Guide to the Physical Properties of 4,6-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4,6-Dibromobenzene-1,3-diol, a halogenated aromatic compound of interest in various chemical research domains. Due to the limited availability of experimentally determined data for this specific molecule, this guide combines computed properties with general experimental methodologies and data from analogous compounds to offer a thorough understanding.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, reaction kinetics, and bioavailability. The following table summarizes the available quantitative data for 4,6-Dibromobenzene-1,3-diol.
| Property | Value | Source | Notes |
| IUPAC Name | 4,6-dibromobenzene-1,3-diol | PubChem[1] | |
| Molecular Formula | C₆H₄Br₂O₂ | PubChem[1] | |
| Molecular Weight | 267.90 g/mol | PubChem[1] | Computed |
| Melting Point | No experimental data available | - | The analogous compound, 4,6-dichlorobenzene-1,3-diol, has a reported melting point of 115 °C. |
| Boiling Point | No experimental data available | - | - |
| Solubility | No experimental data available | - | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform.[2] |
| XLogP3 | 2.6 | PubChem[1] | Computed |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to 4,6-Dibromobenzene-1,3-diol.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
A small, finely ground sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a substance in a specific solvent.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
An excess amount of the solid is added to a known volume of the solvent in a flask.
-
The flask is sealed and placed in a constant temperature bath on a shaker or stirrer.
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
-
The concentration of the solute in the clear supernatant is determined using a suitable analytical method. This concentration represents the solubility of the compound at that temperature.
Synthesis Workflow
4,6-Dibromobenzene-1,3-diol can be synthesized from resorcinol.[3] The following diagram illustrates a logical workflow for this chemical transformation.
References
Structural Analysis of 2,4-Dibromobenzene-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 2,4-dibromobenzene-1,3-diol, also known by its IUPAC name, 4,6-dibromobenzene-1,3-diol. This document consolidates key physicochemical, crystallographic, and spectroscopic data, alongside a detailed experimental protocol for its synthesis.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4,6-dibromobenzene-1,3-diol | PubChem[2] |
| Synonyms | This compound, 4,6-Dibromoresorcinol | ChemicalBook[4], PubChem[2] |
| CAS Number | 61524-51-4 | Sigma-Aldrich, PubChem[2] |
| Molecular Formula | C₆H₄Br₂O₂ | PubChem[2] |
| Molecular Weight | 267.90 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility | Expected to be soluble in polar organic solvents like alcohols and ethers, with low solubility in water, similar to other brominated phenols. | General knowledge |
Crystallographic Data
The crystal structure of 4,6-dibromobenzene-1,3-diol has been determined as a monohydrate. The compound crystallizes in the monoclinic system with the space group C2/c. The crystal structure is stabilized by O—H⋯O hydrogen bonds, forming R⁴₄(8) loops.
| Parameter | Value |
| Formula | C₆H₄Br₂O₂·H₂O |
| Molecular Weight | 285.93 |
| Crystal System | Monoclinic |
| Space Group | C 2/c |
| a | 26.146 (3) Å |
| b | 4.4189 (5) Å |
| c | 17.2594 (19) Å |
| β | 119.006 (2)° |
| V | 1744.0 (3) ų |
| Z | 8 |
Spectroscopic Analysis
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) data for 4,6-dibromobenzene-1,3-diol shows prominent peaks at m/z values of 270, 268, 266, 191, and 193897.[2] The cluster of peaks at 266, 268, and 270 is characteristic of a molecule containing two bromine atoms, representing the isotopic distribution of bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two singlets for the two non-equivalent aromatic protons and a broad singlet for the two hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the deshielding effect of the bromine atoms and the shielding effect of the hydroxyl groups.
-
¹³C NMR: The spectrum would display four signals for the aromatic carbons, with the carbon atoms attached to the bromine and hydroxyl groups showing distinct chemical shifts.
Infrared (IR) Spectroscopy
An experimental IR spectrum for 4,6-dibromobenzene-1,3-diol is not available in the searched literature. However, the spectrum is expected to exhibit characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹.
-
C-O stretching: A strong band around 1200 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols
Synthesis of 4,6-Dibromobenzene-1,3-diol
The synthesis of 4,6-dibromobenzene-1,3-diol is typically achieved through the electrophilic bromination of resorcinol (benzene-1,3-diol).[1] The following is a representative experimental protocol adapted from a known procedure for the bromination of a related resorcinol derivative.
Materials:
-
Resorcinol
-
Bromine
-
Glacial Acetic Acid
-
Water
-
Dichloromethane or Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolution of Resorcinol: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol in glacial acetic acid.
-
Preparation of Bromine Solution: Separately, prepare a solution of bromine in glacial acetic acid.
-
Bromination Reaction: While stirring the resorcinol solution, add the bromine solution dropwise from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary to maintain a moderate temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4,6-dibromobenzene-1,3-diol.
Workflow Diagram:
References
In-depth Technical Guide: Physicochemical Properties of 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 2,4-Dibromobenzene-1,3-diol (also known as 2,4-dibromoresorcinol). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines a general experimental protocol for determining the solubility of this compound.
Core Compound Information
| Parameter | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2,4-dibromoresorcinol | PubChem |
| Molecular Formula | C₆H₄Br₂O₂ | PubChem |
| Molecular Weight | 267.90 g/mol | PubChem |
| CAS Number | 18011-67-1 | PubChem |
Solubility Data
One source notes that 2,4-dibromoresorcinol is "very soluble" as a product of the conversion of 2,4-dihydroxy-3,5-dibromobenzoic acid.[1] However, this description is not quantified.
For context, related compounds such as 2,4-dibromophenol are reported to be soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[2] The isomers of dibromobenzene are generally soluble in organic solvents and practically insoluble in water.[3] These trends suggest that this compound, with its two hydroxyl groups, is likely to exhibit some solubility in polar organic solvents and potentially limited solubility in water, influenced by hydrogen bonding capabilities.
Table 1: Summary of Qualitative Solubility Information
| Solvent | Qualitative Solubility | Notes |
| Water | Likely to have limited solubility | Based on general principles for substituted phenols. |
| Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone) | Expected to be soluble | The hydroxyl groups should facilitate interaction with polar solvents. |
| Non-polar Organic Solvents (e.g., Chloroform, Benzene) | Expected to have some solubility | The dibrominated benzene ring contributes non-polar character.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound, based on standard laboratory practices for organic compounds.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solutions using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to 2,4-Dibromobenzene-1,3-diol: From Discovery to Potential Applications
This technical guide provides a comprehensive overview of 2,4-Dibromobenzene-1,3-diol, a halogenated phenol of interest to researchers, scientists, and professionals in drug development. This document covers the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and explores its potential applications in the pharmaceutical industry.
Discovery and History
The precise date of the first synthesis of this compound is not explicitly documented in a singular "discovery" paper. Its origins are rooted in the broader history of the chemical investigation of resorcinol (benzene-1,3-diol) and its derivatives, which dates back to the 19th and early 20th centuries. Early organic chemists extensively studied the electrophilic substitution reactions of phenols, with bromination being a key area of exploration.
The synthesis of brominated resorcinols was likely achieved through direct bromination of resorcinol or its derivatives. A notable and plausible early method for the preparation of related brominated phenols involves the bromination of a substituted resorcinol derivative, followed by a subsequent chemical transformation. For instance, the synthesis of 4-bromoresorcinol has been achieved by the bromination of 2,4-dihydroxybenzoic acid, followed by decarboxylation.[1] This type of synthetic strategy was common in early organic chemistry for controlling the regioselectivity of bromination on activated aromatic rings. While the specific first synthesis of the 2,4-dibromo isomer is not well-documented, it can be inferred that it was likely first prepared through similar established methods of the time, representing a fundamental example of the reactivity of resorcinol.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature. Its key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄Br₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 267.90 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 18011-67-1 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | m/z values: 270, 268, 266, 109 | --INVALID-LINK-- |
| ¹H NMR Spectroscopy | Data not readily available in searched literature. | |
| ¹³C NMR Spectroscopy | Data not readily available in searched literature. | |
| Infrared (IR) Spectroscopy | Data not readily available in searched literature. |
Experimental Protocols
Synthesis of this compound via Bromination of Resorcinol
A plausible laboratory-scale synthesis of this compound can be adapted from established methods for the bromination of phenols. The following protocol describes a general procedure.
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Bromine (Br₂)
-
A suitable solvent (e.g., glacial acetic acid, carbon tetrachloride, or dichloromethane)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolution: Dissolve a known amount of resorcinol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Bromination: Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same solvent, to the resorcinol solution via the dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture below 5 °C.
-
Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of this compound.
Characterization Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the compound by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbon-bromine (C-Br) bonds.
-
Melting Point Analysis: The melting point of the purified solid can be determined and compared with literature values (if available) as an indicator of purity.
Applications in Drug Development
While specific studies on the biological activity of this compound are limited in the currently available literature, the broader class of brominated phenols has garnered significant interest in drug discovery due to their diverse biological activities. Many marine organisms are a rich source of brominated phenols, which have been shown to possess antioxidant, antimicrobial, and enzyme-inhibiting properties.
Given the structural similarities to other biologically active bromophenols, it is plausible that this compound could exhibit interesting pharmacological properties. A potential area of investigation is its activity as an enzyme inhibitor. For example, various brominated phenols have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a therapeutic target for type 2 diabetes and obesity.
Hypothetical Signaling Pathway Inhibition
Based on the known activity of other bromophenols, a hypothetical mechanism of action for this compound could involve the inhibition of a key signaling enzyme, such as a protein tyrosine phosphatase (PTP). The diagram below illustrates a simplified, hypothetical signaling pathway where this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a protein tyrosine phosphatase by this compound.
Conclusion and Future Directions
This compound is a classic example of a halogenated phenol whose specific discovery is intertwined with the foundational development of organic chemistry. While detailed historical records of its initial synthesis are scarce, its preparation falls within the well-established methodologies of electrophilic aromatic substitution. The physicochemical and spectroscopic data available provide a basis for its identification and characterization.
The most significant gap in the current knowledge of this compound lies in the exploration of its biological activities. Given the precedent set by other brominated phenols, future research should focus on screening this compound for a range of pharmacological activities, including enzyme inhibition, antimicrobial, and antioxidant properties. Such studies would not only expand our understanding of this specific molecule but also contribute to the broader field of drug discovery from simple, synthetically accessible halogenated compounds. Further investigation into its potential therapeutic applications is warranted.
References
An In-depth Technical Guide to 2,4-Dibromobenzene-1,3-diol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,4-Dibromobenzene-1,3-diol, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound, also known as 4,6-Dibromoresorcinol, is a disubstituted benzene derivative. The structural arrangement of the bromine and hydroxyl groups on the benzene ring dictates its chemical reactivity and physical properties.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | PubChem[1] |
| Molecular Weight | 267.90 g/mol | PubChem[1] |
| Monoisotopic Mass | 265.85780 Da | PubChem[1] |
| CAS Number | 61524-51-4 | PubChem[1] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and analysis of dibrominated benzene derivatives, which can be adapted for this compound.
Synthesis Protocol: Electrophilic Bromination of Resorcinol
This protocol outlines a general method for the bromination of a phenol, which can be adapted for the synthesis of this compound from resorcinol (benzene-1,3-diol).
Materials:
-
Resorcinol
-
Molecular Bromine (Br₂)
-
A suitable solvent (e.g., carbon tetrachloride, acetic acid)
-
Sodium thiosulfate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve a known quantity of resorcinol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of molecular bromine (typically 2 equivalents for dibromination) dissolved in the same solvent to the resorcinol solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water and then with a brine solution.
-
Drying and Evaporation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Analytical Protocol: Spectroscopic Analysis
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons. The number of signals, their splitting patterns (multiplicity), and integration values will confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule, confirming the presence of the dibrominated resorcinol structure.
2. Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 peak pattern, confirming the presence of two bromine atoms.
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the functional groups present. Characteristic peaks for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹) and C-Br stretching (in the fingerprint region) would be expected.
Workflow and Pathway Diagrams
The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
A Technical Guide to the Theoretical Study of 2,4-Dibromobenzene-1,3-diol
Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically focused on 2,4-Dibromobenzene-1,3-diol are not available in the published scientific literature. This guide provides a summary of available computed data for the molecule, relevant experimental data from a closely related compound, and a proposed workflow for a comprehensive theoretical investigation based on methodologies applied to similar brominated aromatic compounds.
Introduction to this compound
This compound, also known as 4,6-Dibromobenzene-1,3-diol, is a halogenated aromatic compound. Bromoarenes are significant precursors in organic synthesis, often utilized in cross-coupling reactions to create more complex molecules for natural product synthesis and bioactive materials. A thorough theoretical understanding of the structural and electronic properties of this compound is essential for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.
Computed Properties of this compound
While in-depth theoretical studies are lacking, basic molecular properties have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | PubChem[1] |
| IUPAC Name | 4,6-dibromobenzene-1,3-diol | PubChem[1] |
| Molecular Weight | 267.90 g/mol | PubChem[1] |
| Exact Mass | 267.85576 Da | PubChem[1] |
| Monoisotopic Mass | 265.85780 Da | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| InChI Key | GYBSXVSGJLAHDV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=C(C(=CC(=C1O)Br)Br)O | PubChem[1] |
Experimental Data from a Structurally Related Compound: 2,4-Dibromo-6-tert-butylbenzene-1,3-diol
To provide context for potential theoretical studies, experimental data from the crystallographic analysis of a closely related compound, 2,4-Dibromo-6-tert-butylbenzene-1,3-diol, is presented below. These experimental values can serve as a benchmark for validating computational methods.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂Br₂O₂ |
| Formula Weight | 324.02 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4b2 |
| a (Å) | 11.618 (3) |
| c (Å) | 17.761 (4) |
| V (ų) | 2397.4 (9) |
| Z | 8 |
| Temperature (K) | 290 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.795 Mg m⁻³ |
| Absorption Coeff. (μ) | 6.74 mm⁻¹ |
| Final R indices [I > 2σ(I)] | R1 = 0.049 |
| R indices (all data) | wR2 = 0.059 |
Data sourced from the crystallographic study of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol.[2]
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O1—H1···O1ⁱ | 0.82 | 2.67 | 3.246 (13) | 129 |
| O2—H2···O2ⁱⁱ | 0.82 | 2.36 | 2.979 (9) | 133 |
Symmetry codes: (i) y, x, -z+1; (ii) -x+1, -y+1, z. Data from the study of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol.[2]
Experimental Protocol: Synthesis of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol
The following protocol details the synthesis and crystallization of the related compound, providing a methodological basis for obtaining this compound for experimental validation of theoretical results.
A mixture of 4,6-di-tert-butylbenzene-1,3-diol (111 mg, 0.5 mmol), p-toluenesulfonic acid monohydrate (285 mg, 1.5 mmol), and N-bromosuccinimide in acetonitrile (2 ml) was heated to reflux for 3 hours.[2] Subsequently, the solvent was removed under reduced pressure. The resulting residue was purified by preparative thin-layer chromatography (TLC) on silica gel plates, using a petroleum ether/EtOAc (4:1) mixture as the eluent, which yielded the product as a white solid (282 mg, 87% yield).[2] Colorless single crystals suitable for X-ray analysis were obtained through the slow evaporation of an acetonitrile solution.[2]
Proposed Workflow for Theoretical Studies of this compound
The following workflow is proposed for a comprehensive theoretical investigation of this compound, drawing upon standard computational chemistry methodologies observed in studies of similar halogenated benzene derivatives.[3][4][5]
References
- 1. 4,6-Dibromobenzene-1,3-diol | C6H4Br2O2 | CID 254139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative [ouci.dntb.gov.ua]
An In-depth Technical Guide to 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2,4-Dibromobenzene-1,3-diol, also known as 2,4-dibromoresorcinol. The document covers its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in drug development.
Chemical and Physical Properties
This compound is a halogenated derivative of resorcinol. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₄Br₂O₂ |
| Molecular Weight | 267.90 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2,4-Dibromoresorcinol |
| CAS Number | 18011-67-1 |
Source: PubChem CID 235502[1]
Reference Spectroscopic Data for 1,3-Dibromobenzene:
| ¹H NMR (CDCl₃, 89.56 MHz) | ¹³C NMR |
| δ 7.658, 7.410, 7.094 ppm | Data for 1,3-dibromobenzene available in public databases can be used for comparison of the aromatic region. |
Note: Specific spectral data for this compound is not available in the cited literature. The data for 1,3-dibromobenzene is provided for reference purposes only.[2][3][4][5][6][7]
Synthesis of this compound
A detailed, specific protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common method for the synthesis of brominated resorcinols involves the direct bromination of resorcinol or its derivatives. A well-documented procedure for the synthesis of the related compound, 4-bromoresorcinol, provides a strong basis for a potential synthetic route. This method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation. It is plausible that adjusting the stoichiometry of bromine in this reaction could lead to the formation of 2,4-dibromoresorcinol.[8]
The general workflow for the synthesis of brominated resorcinols can be visualized as follows:
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 4-Bromoresorcinol (Analogous Procedure)
This protocol, adapted from a literature procedure for 4-bromoresorcinol, can serve as a starting point for the synthesis of 2,4-dibromoresorcinol, likely by using two equivalents of bromine.[8]
Materials:
-
2,4-Dihydroxybenzoic acid
-
Glacial acetic acid
-
Bromine
-
Water
-
Ether
Procedure:
-
Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid with warming.
-
Cool the solution and add a solution of bromine in glacial acetic acid dropwise with stirring.
-
Pour the reaction mixture into water to precipitate the brominated benzoic acid derivative.
-
Collect the precipitate by filtration and purify by recrystallization from boiling water.
-
Reflux the purified brominated benzoic acid in water to effect decarboxylation.
-
Extract the resulting 4-bromoresorcinol with ether.
-
Evaporate the ether to obtain the product.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.[9][10][11][12] Column chromatography may also be employed for further purification.
Biological Activities and Potential in Drug Development
While specific quantitative bioactivity data for this compound is limited in the current literature, the broader class of brominated phenols and resorcinols has demonstrated a wide range of biological activities, suggesting potential therapeutic applications.
Antimicrobial Activity
Brominated resorcinols have shown promise as antimicrobial agents. For instance, dimers of brominated resorcinols have displayed potent antibacterial and antifungal activities.[13][14] One study reported that 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) exhibited significant antibacterial activity and also inhibited isocitrate lyase in Candida albicans, an important enzyme in the glyoxylate cycle of some pathogens.[13] This suggests that the 2,4-dibromoresorcinol monomer could also possess antimicrobial properties. The mechanism of action for phenolic compounds like resorcinol often involves the disruption of microbial cell walls and the denaturation of proteins.[15]
The general mechanism of antimicrobial action for phenolic compounds can be illustrated as follows:
Caption: Postulated antimicrobial mechanism of action for phenolic compounds.
Anticancer Activity
Numerous marine-derived bromophenols have been investigated for their anticancer properties.[16] These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[17][18][19][20] For example, some brominated derivatives have exhibited significant cytotoxicity against breast, lung, colorectal, and prostate adenocarcinoma cell lines.[21] The anticancer activity of these compounds is often attributed to their ability to induce oxidative stress within cancer cells.
A potential signaling pathway that could be modulated by phenolic compounds in cancer cells is the MAPK/NF-κB pathway, which is often dysregulated in cancer and inflammation.
Caption: Hypothetical modulation of the MAPK/NF-κB signaling pathway by this compound.
Enzyme Inhibition
Resorcinol and its derivatives are known to interact with various enzymes. For instance, resorcinol itself can inhibit thyroid peroxidases.[22] Furthermore, brominated resorcinol dimers have been shown to inhibit isocitrate lyase.[13] This suggests that this compound could be an inhibitor of various enzymes, a property that is highly relevant in drug development.[6][7][23][24]
The table below summarizes the potential biological activities of this compound based on studies of related compounds.
| Biological Activity | Target/Mechanism | Potential Application | Reference Compounds |
| Antimicrobial | Disruption of cell membrane, protein denaturation, enzyme inhibition (e.g., isocitrate lyase) | Antibacterial and antifungal agents | Brominated resorcinol dimers[13][14] |
| Anticancer | Induction of apoptosis, inhibition of proliferation, modulation of signaling pathways (e.g., MAPK/NF-κB) | Chemotherapeutic or chemopreventive agents | Marine-derived bromophenols[16][17][21] |
| Enzyme Inhibition | Inhibition of various enzymes (e.g., peroxidases, isocitrate lyase) | Therapeutic agents for various diseases | Resorcinol, brominated resorcinol dimers[13][22] |
Conclusion
This compound is a halogenated phenolic compound with potential for further investigation in the field of drug development. While specific data on its synthesis, spectral properties, and biological activity are not extensively documented, the available literature on related brominated resorcinols and phenols provides a strong foundation for future research. The synthesis is likely achievable through direct bromination of resorcinol or its derivatives. The compound is expected to exhibit antimicrobial and anticancer activities, possibly through mechanisms involving membrane disruption, protein denaturation, and modulation of key cellular signaling pathways. Further studies are warranted to fully characterize this compound and elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Dibromobenzene(583-53-9) 1H NMR [m.chemicalbook.com]
- 6. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 10. Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of Brochocin A and Brochocin B(10-43), a Functional Fragment Generated by Heterologous Expression in Carnobacterium piscicola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. phcogres.com [phcogres.com]
- 21. farmaciajournal.com [farmaciajournal.com]
- 22. rsc.org [rsc.org]
- 23. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,4-Dibromobenzene-1,3-diol in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential reaction mechanisms involving 2,4-Dibromobenzene-1,3-diol (also known as 2,4-dibromoresorcinol) and its applications as a versatile building block in organic synthesis and drug discovery. The protocols provided are representative methodologies for key transformations.
Overview of Reactivity
This compound is a poly-substituted aromatic compound featuring two hydroxyl groups and two bromine atoms. This unique substitution pattern offers multiple reactive sites for a variety of chemical transformations. The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl groups can also participate in nucleophilic reactions, such as ether synthesis.
This combination of reactive sites makes this compound a valuable precursor for the synthesis of complex molecules, including heterocyclic compounds, biaryls, and poly-substituted aromatic ethers, many of which are scaffolds of interest in medicinal chemistry. Brominated phenols, in general, have been identified in marine natural products and exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.[1]
Key Reaction Mechanisms and Protocols
Bromoarenes are important precursors for the synthesis of a wide variety of target compounds through cross-coupling reactions. This compound can undergo sequential or double cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions.
2.1.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Experimental Protocol: Representative Mon-Arylation via Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.1 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol/Water (4:1:1 mixture) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
2.1.2 Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for the synthesis of complex olefinic structures.
Experimental Protocol: Representative Heck Coupling
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Alkene (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (0.05 equiv) |
| Ligand | P(o-tolyl)₃ (0.1 equiv) |
| Base | Et₃N (2.0 equiv) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% |
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene, and the base.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
2.1.3 Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of aryl alkynes.
Experimental Protocol: Representative Sonogashira Coupling
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.03 equiv) |
| Co-catalyst | CuI (0.05 equiv) |
| Base | Et₃N or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 75-95% |
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
The phenolic hydroxyl groups of this compound can be alkylated via the Williamson ether synthesis to produce di-ethers. This reaction proceeds via an SN2 mechanism.
Experimental Protocol: Representative Di-alkylation via Williamson Ether Synthesis
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Alkyl halide (2.2 equiv) |
| Base | K₂CO₃ or NaH (2.2 equiv) |
| Solvent | Acetone or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-18 hours |
| Typical Yield | 80-95% |
Procedure:
-
In a round-bottom flask, dissolve this compound in the solvent.
-
Add the base and stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture if necessary and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction and pour it into cold water.
-
Extract the product with an organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
DOT Diagram: Williamson Ether Synthesis Mechanism
References
Application Notes and Protocols for the Derivatization of 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2,4-Dibromobenzene-1,3-diol. This compound serves as a versatile scaffold for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The two primary sites for derivatization are the hydroxyl groups, which can undergo O-alkylation, and the bromine atoms, which are amenable to palladium-catalyzed cross-coupling reactions.
Introduction to Derivatization Strategies
This compound offers multiple reaction centers for structural modification. The phenolic hydroxyl groups can be readily converted to ethers, esters, or other functional groups. The carbon-bromine bonds provide handles for the introduction of new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This document focuses on two high-utility derivatization methods:
-
Williamson Ether Synthesis for the O-alkylation of the hydroxyl groups. This reaction allows for the introduction of a wide range of alkyl or aryl side chains, which can be used to modulate the solubility, lipophilicity, and biological activity of the resulting compounds.
-
Suzuki-Miyaura Cross-Coupling for the formation of new C-C bonds at the bromine-substituted positions. This powerful reaction enables the synthesis of biaryl and related structures, which are common motifs in pharmacologically active molecules.
Data Presentation
The following tables summarize representative quantitative data for the derivatization reactions of this compound. Please note that these are generalized examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: O-Alkylation of this compound via Williamson Ether Synthesis
| Entry | Alkylating Agent (R-X) | Product | Typical Yield (%) |
| 1 | Methyl Iodide (CH₃I) | 2,4-Dibromo-1,3-dimethoxybenzene | 85-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | 2,4-Dibromo-1,3-diethoxybenzene | 80-90 |
| 3 | Benzyl Bromide (C₆H₅CH₂Br) | 1,3-Bis(benzyloxy)-2,4-dibromobenzene | 75-85 |
| 4 | Propargyl Bromide (HC≡CCH₂Br) | 1,3-Bis(prop-2-yn-1-yloxy)-2,4-dibromobenzene | 70-80 |
Table 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid (R-B(OH)₂) | Product | Typical Yield (%) |
| 1 | Phenylboronic Acid | 2,4-Diphenylbenzene-1,3-diol | 70-85 |
| 2 | 4-Methoxyphenylboronic Acid | 2,4-Bis(4-methoxyphenyl)benzene-1,3-diol | 65-80 |
| 3 | Thiophene-2-boronic Acid | 2,4-Di(thiophen-2-yl)benzene-1,3-diol | 60-75 |
| 4 | Vinylboronic acid pinacol ester | 2,4-Divinylbenzene-1,3-diol | 55-70 |
Experimental Protocols
Protocol 1: General Procedure for the Williamson Ether Synthesis of this compound Derivatives
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Alternatively, potassium carbonate (3.0 eq) can be used as a milder base.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2-2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (2.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the logical workflow of the described derivatization protocols.
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Derivatization pathways of this compound.
Application Notes and Protocols for the Catalytic Applications of 2,4-Dibromobenzene-1,3-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of derivatives of 2,4-dibromobenzene-1,3-diol. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its functional groups—two bromine atoms and two hydroxyl groups on a resorcinol framework—offer a versatile platform for the design of novel ligands and catalysts. This document outlines synthetic strategies for catalyst development and provides detailed protocols for their potential use in key organic transformations, based on well-established principles and analogous systems.
Introduction: The Potential of this compound as a Catalyst Scaffold
This compound is a readily available aromatic compound possessing four key functionalization points. The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of coordinating moieties. The two hydroxyl groups can be derivatized to form phosphite, phosphinite, or ether-based ligands. This tetra-functional nature enables the synthesis of a diverse range of ligand architectures, including bidentate, tridentate (pincer), and macrocyclic systems.
Bromoarenes are established as crucial precursors for creating a wide array of target compounds through functionalization via cross-coupling reactions.[1] They have served as pivotal intermediates in the synthesis of numerous natural products and bioactive materials.[1] The strategic derivatization of the this compound core can lead to catalysts for reactions such as:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Heck and Sonogashira Couplings: For C-C bond formation with alkenes and alkynes, respectively.
-
Hydroformylation: Where resorcinol-based macrocyclic ligands have shown promise.[2]
The following sections detail the synthesis of potential ligands and catalysts from this compound and provide protocols for their application in catalysis.
Synthesis of Potential Ligands from this compound
The dual functionality of this compound allows for two primary strategies for ligand synthesis: derivatization of the hydroxyl groups or substitution of the bromine atoms.
The hydroxyl groups of the resorcinol core can be reacted with chlorophosphines to generate diphosphite or diphosphinite ligands. These are particularly useful in asymmetric catalysis.
Protocol 1: Synthesis of a Chiral Diphosphite Ligand
-
Materials: this compound, (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)-derived chlorophosphine, triethylamine, anhydrous toluene.
-
Procedure: a. To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (argon or nitrogen), add triethylamine (2.5 mmol). b. Cool the mixture to 0 °C and add a solution of the chiral chlorophosphine (2.1 mmol) in anhydrous toluene (10 mL) dropwise over 30 minutes. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Filter the mixture to remove triethylamine hydrochloride salt. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
The two bromine atoms can be sequentially substituted to introduce coordinating side arms, leading to the formation of pincer-type ligands. The difference in reactivity between various leaving groups can be exploited for sequential cross-coupling.[3]
Protocol 2: Synthesis of a [P-O-P] Pincer Ligand Precursor
-
Materials: this compound, diphenylphosphine, Pd(OAc)₂, a suitable phosphine ligand (e.g., XPhos), NaOt-Bu, anhydrous dioxane.
-
Procedure: a. In a glovebox, combine this compound (1.0 mmol), diphenylphosphine (2.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (2.5 mmol) in a reaction vessel. b. Add anhydrous dioxane (15 mL) and seal the vessel. c. Heat the reaction mixture at 100 °C for 24 hours. d. Cool the reaction to room temperature and quench with water. e. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. f. Purify the resulting ligand precursor by column chromatography.
Catalytic Applications and Experimental Protocols
The ligands derived from this compound are expected to be effective in a range of palladium-catalyzed cross-coupling reactions. Below are representative protocols.
This reaction is fundamental for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst System: A pre-catalyst system can be formed in situ by mixing the synthesized ligand (e.g., from Protocol 1 or 2) with a palladium source like Pd₂(dba)₃.
-
Reaction Setup: a. To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). b. In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and the custom ligand (0.02 mmol) in anhydrous toluene (5 mL). c. Add the catalyst solution to the reaction vial. d. Seal the vial and heat to 80-110 °C for 12-24 hours. e. Monitor the reaction progress by GC-MS or TLC. f. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. g. Dry the organic layer, concentrate, and purify by chromatography.
Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling of Aryl Bromides (Data is hypothetical and based on typical results for similar catalytic systems)
| Entry | Aryl Halide | Arylboronic Acid | Ligand Type | Pd Source | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Diphosphite | Pd₂(dba)₃ | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Tolylboronic acid | [P-O-P] Pincer | Pd(OAc)₂ | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Diphosphite | Pd₂(dba)₃ | 88 |
This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in medicinal chemistry.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Catalyst System: A palladium pre-catalyst complexed with a ligand derived from this compound.
-
Reaction Setup: a. In a glovebox, charge a reaction tube with the aryl bromide (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol). b. Add the palladium pre-catalyst (0.01 mmol). c. Add anhydrous toluene (5 mL). d. Seal the tube and heat at 100 °C for 16-24 hours. e. Cool to room temperature, dilute with ether, and filter through a pad of celite. f. Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Data for Buchwald-Hartwig Amination (Data is hypothetical and based on typical results for similar catalytic systems)
| Entry | Aryl Halide | Amine | Ligand Type | Base | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | [P-O-P] Pincer | NaOt-Bu | 98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Diphosphite | K₃PO₄ | 90 |
| 3 | 2-Bromonaphthalene | Benzylamine | [P-O-P] Pincer | NaOt-Bu | 94 |
Visualizations: Workflows and Mechanisms
References
- 1. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Benzofuran Derivatives from 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel bis-benzofuran compound derived from 2,4-Dibromobenzene-1,3-diol. This class of compounds holds significant potential in drug discovery, with demonstrated cytotoxic and antimicrobial activities.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules. They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique structural framework of benzofurans allows for diverse functionalization, making them attractive scaffolds for the development of new therapeutic agents.[5][6] In particular, the introduction of bromine atoms into the benzofuran structure has been shown to enhance cytotoxic activity against various cancer cell lines.[1][2][3][7]
This document outlines a synthetic strategy to generate novel bis-benzofuran derivatives from the readily available starting material, this compound. The described protocol involves a three-step process: a Williamson ether synthesis, a double Sonogashira cross-coupling reaction, and a subsequent intramolecular cyclization to construct the fused furo[3,2-b]benzofuran core.
Synthetic Workflow
The overall synthetic scheme for the preparation of the target bis-benzofuran compound is depicted below.
Caption: Synthetic route for the preparation of a novel bis-benzofuran derivative.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2,4-Dibromo-1,3-bis(prop-2-yn-1-yloxy)benzene
This step involves the alkylation of the hydroxyl groups of this compound with propargyl bromide via a Williamson ether synthesis.[8][9]
Protocol:
-
To a solution of this compound (1.0 eq.) in dry acetone, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (2.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours.
-
After completion of the reaction (monitored by TLC), filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 267.90 | 1.0 |
| Propargyl bromide | 118.96 | 2.2 |
| Potassium carbonate | 138.21 | 2.5 |
| Product | Expected Yield | |
| 2,4-Dibromo-1,3-bis(prop-2-yn-1-yloxy)benzene | 75-85% |
Step 2: Double Sonogashira Cross-Coupling
The synthesized bis-alkyne intermediate undergoes a palladium-catalyzed Sonogashira coupling with an appropriate aryl halide.[10][11]
Protocol:
-
To a solution of 2,4-Dibromo-1,3-bis(prop-2-yn-1-yloxy)benzene (1.0 eq.) and the selected aryl halide (2.2 eq.) in a mixture of triethylamine (Et₃N) and a suitable solvent (e.g., THF or DMF), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the bis-alkynyl intermediate.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 2,4-Dibromo-1,3-bis(prop-2-yn-1-yloxy)benzene | 343.98 | 1.0 |
| Aryl halide (example: Iodobenzene) | 204.01 | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.05 |
| CuI | 190.45 | 0.1 |
| Product | Expected Yield | |
| Bis-alkynyl Intermediate | 60-70% |
Step 3: Intramolecular Cyclization to form the Bis-Benzofuran Core
The final step involves a base-mediated intramolecular cyclization to form the fused furo[3,2-b]benzofuran ring system.
Protocol:
-
Dissolve the bis-alkynyl intermediate (1.0 eq.) in a suitable dry solvent (e.g., THF or DMF).
-
Add a strong base, such as potassium tert-butoxide (t-BuOK, 2.2 eq.), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the target bis-benzofuran derivative.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| Bis-alkynyl Intermediate | Varies based on aryl halide | 1.0 |
| Potassium tert-butoxide | 112.21 | 2.2 |
| Product | Expected Yield | |
| Target Bis-Benzofuran | 50-65% |
Potential Applications in Drug Development
Benzofuran derivatives have shown significant promise as anticancer agents.[1][2][5] The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The introduction of bromo-substituents, as in the synthesized novel compound, has been correlated with enhanced anticancer activity.[3][7]
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Brominated Benzofuran Derivatives | K562 (Leukemia) | 0.1 - 5.0 | [1][7] |
| HeLa (Cervical Cancer) | Moderate to high | [1] | |
| MOLT-4 (Leukemia) | Significant cytotoxicity | [1] | |
| Benzofuran-Oxadiazole Conjugates | HCT116 (Colon Cancer) | 3.27 | [5] |
The proposed mechanism of action for many anticancer benzofurans involves the induction of apoptosis through various signaling pathways. This can include the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 10. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromobenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromobenzene-1,3-diol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the electrophilic bromination of resorcinol (benzene-1,3-diol). The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, making the benzene ring highly susceptible to bromination at the 2, 4, and 6 positions.
Q2: What are the common side products in this synthesis?
The primary side products are 4-bromoresorcinol (mono-brominated) and 2,4,6-tribromoresorcinol (tri-brominated).[1] The formation of these byproducts is highly dependent on the reaction conditions, particularly the stoichiometry of bromine used.
Q3: Why is my reaction mixture turning a dark color?
The formation of a colored product during the bromination of phenols can occur, especially at elevated temperatures. This may be due to the formation of colored byproducts or oxidation of the phenolic compounds. Performing the reaction at controlled, low temperatures can help minimize color formation.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. By comparing the reaction mixture's TLC profile with that of the starting material (resorcinol) and purified standards of the desired product and potential side products, you can determine the extent of the reaction and the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Inactive or improperly prepared bromine solution. | Ensure the bromine solution is fresh and properly prepared. The color should be a distinct reddish-brown. |
| Insufficient reaction time or temperature. | Allow the reaction to proceed for the recommended duration and maintain the optimal temperature range as specified in the protocol. | |
| Incorrect stoichiometry of reactants. | Carefully measure and use the correct molar ratios of resorcinol and bromine as outlined in the experimental protocol. | |
| Formation of a significant amount of 2,4,6-tribromoresorcinol | Excess bromine was used. | Use a precise 2:1 molar ratio of bromine to resorcinol. Slow, dropwise addition of the bromine solution can also help to control the reaction and prevent over-bromination. |
| Reaction temperature was too high. | Maintain a low and controlled temperature during the addition of bromine to favor the formation of the di-substituted product. | |
| Presence of unreacted resorcinol in the final product | Insufficient bromine was used. | Ensure that at least two equivalents of bromine per equivalent of resorcinol are used. |
| Inefficient mixing of reactants. | Ensure vigorous stirring throughout the reaction to promote complete mixing and reaction of the starting materials. | |
| Difficulty in purifying the product | Presence of a mixture of mono-, di-, and tri-brominated products. | Purification can be achieved through recrystallization or column chromatography. Careful selection of solvents is crucial for effective separation. |
| "Oiling out" of the product during recrystallization. | This occurs when the solid melts in the hot solvent instead of dissolving. Choose a recrystallization solvent with a boiling point lower than the melting point of the product. Using a co-solvent system can also be beneficial.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable method for the bromination of a related phenolic compound and is optimized for the synthesis of this compound.
Materials:
-
Resorcinol
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (5%)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve resorcinol (1.0 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (2.0 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred resorcinol solution over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-5 °C. The reaction mixture will gradually change color.
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC using a suitable eluent system (e.g., dichloromethane:hexane).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a 5% sodium bisulfite solution until the reddish-brown color of excess bromine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (brine) (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification:
The crude product, which may be a mixture of brominated resorcinols, can be purified by one of the following methods:
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Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of dichloromethane and hexane, or toluene) and allow it to cool slowly to form crystals of the desired this compound. The choice of solvent or solvent system may require some optimization.
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Column Chromatography: For a more rigorous purification, the crude product can be subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the different brominated species.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Molar Ratio (Resorcinol:Bromine) | 1 : 2 | Crucial for maximizing the yield of the dibrominated product. |
| Reaction Temperature | 0-5 °C (during addition) | Helps to control the reaction rate and minimize side product formation. |
| Typical Yield | 60-70% | Yields can vary depending on the purity of reagents and reaction conditions. |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 2,4-Dibromobenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Dibromobenzene-1,3-diol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good, and the compound remains dissolved at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization. |
| Oily Product Instead of Crystals | - The compound's melting point is lower than the boiling point of the solvent.- Presence of impurities that depress the melting point. | - Use a lower-boiling point solvent.- Try a different purification technique, such as column chromatography, to remove the impurities before recrystallization. |
| Colored Impurities in Final Product | - Co-crystallization of colored byproducts.- Thermal degradation of the material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating or excessively high temperatures during the purification process. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent).- Column overloading.- Improper column packing. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
| Product Contaminated with Silica Gel | - Use of a too-polar eluent that causes dissolution of the silica gel.- Fines from the silica gel passing through the frit. | - Use a less polar solvent system if possible.- Place a layer of sand or glass wool at the bottom and top of the silica gel bed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For phenolic compounds like this compound, solvents such as water, ethanol, or a mixture of solvents like ethanol/water or toluene/hexane can be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
Q3: My purified this compound has a low melting point. What does this indicate?
A3: A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp and defined melting point. Further purification steps may be necessary to achieve the desired purity.
Q4: Can I use distillation to purify this compound?
A4: Due to its relatively high boiling point and potential for thermal decomposition, distillation is generally not the preferred method for purifying this compound. Methods like recrystallization and column chromatography are milder and more effective for this compound.
Q5: What are the typical impurities I might encounter?
A5: Impurities can arise from starting materials, side reactions, or decomposition. For this compound, potential impurities could include isomers (e.g., 4,6-Dibromobenzene-1,3-diol), starting resorcinol, or mono-brominated species. The purification strategy should be designed to remove these specific contaminants.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound.
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Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves, cool the solution to see if crystals form. Test various solvents to find the most suitable one.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling.
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Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
This protocol outlines a general procedure for purifying this compound using column chromatography.
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Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation of the desired compound from its impurities (a target Rf value of 0.2-0.4 is often ideal). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
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Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
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Fraction Collection and Analysis: Collect the fractions containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under a vacuum to remove any residual solvent.
Visualizations
Caption: A flowchart of the recrystallization process.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dibromobenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dibromobenzene-1,3-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Brominating Agent | Ensure the quality and activity of the brominating agent (e.g., bromine, N-bromosuccinimide). If using bromine water, it should be freshly prepared.[1] | Use of a fresh, active brominating agent should initiate the reaction and lead to product formation. |
| Inadequate Activation of the Aromatic Ring | The hydroxyl groups of resorcinol are strongly activating; however, ensure the reaction is not being performed under conditions that deactivate the ring (e.g., excessively strong acidic conditions that protonate the hydroxyl groups). | Maintaining a suitable pH should ensure the aromatic ring is sufficiently activated for electrophilic substitution. |
| Incorrect Reaction Temperature | Bromination of highly activated rings like resorcinol is often exothermic. If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to side reactions and degradation. | Optimize the temperature. Start at a lower temperature (e.g., 0-5 °C) and allow the reaction to proceed, gradually warming to room temperature if necessary. |
| Poor Solvent Choice | The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Common solvents for bromination include glacial acetic acid, water, or halogenated hydrocarbons.[2] | A suitable solvent will ensure proper mixing and facilitate the reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-bromination | The resorcinol ring is highly activated, making it susceptible to over-bromination (formation of tri- or tetra-brominated products).[3] Carefully control the stoichiometry of the brominating agent. Use of a milder brominating agent like N-bromosuccinimide (NBS) can also improve selectivity. | Precise control over the molar equivalents of the brominating agent will favor the formation of the desired di-substituted product. |
| Formation of Isomers | While the hydroxyl groups strongly direct ortho and para, other isomers can form. | Purification by column chromatography or recrystallization will be necessary to isolate the desired 2,4-dibromo isomer. |
| Reaction Temperature Too High | Higher temperatures can decrease the selectivity of the reaction. | Performing the reaction at a lower temperature can improve the regioselectivity of the bromination. |
Issue 3: Product Purification Challenges
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. | Driving the reaction to completion will simplify the purification process. |
| Similar Polarity of Byproducts | Mono-, di-, and tri-brominated resorcinols may have similar polarities, making separation by chromatography difficult. | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system may also be effective. |
| Product Instability | Phenolic compounds can be sensitive to oxidation and may discolor over time. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent degradation. The use of stabilizers like 2,6-di-tert-butyl-4-cresol has been reported for other bromophenols.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the synthesis of this compound?
A common method for the bromination of phenols and their derivatives is electrophilic aromatic substitution using elemental bromine or N-bromosuccinimide (NBS) as the bromine source. For a highly activated substrate like resorcinol (benzene-1,3-diol), the reaction should be performed under controlled temperature conditions to manage selectivity.
Q2: How can I control the selectivity to favor the di-substituted product over mono- or tri-substituted byproducts?
Controlling the stoichiometry of the brominating agent is crucial. A slow, dropwise addition of slightly more than two equivalents of the brominating agent to a solution of resorcinol is a good starting point. Running the reaction at a reduced temperature can also enhance selectivity.
Q3: What are some suitable solvents for this reaction?
Glacial acetic acid, water, and chlorinated hydrocarbons like dichloromethane or carbon tetrachloride are often used for the bromination of phenolic compounds.[2] The choice of solvent can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material, the desired product, and any byproducts.
Q5: What are the expected byproducts in this synthesis?
The primary byproducts are likely to be other brominated isomers of resorcinol, such as 4-bromobenzene-1,3-diol, 4,6-dibromobenzene-1,3-diol, and 2,4,6-tribromobenzene-1,3-diol.
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine
This protocol is adapted from general procedures for the bromination of phenols.
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Dissolve Resorcinol: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of resorcinol in glacial acetic acid.
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Cool the Mixture: Cool the flask in an ice bath to 0-5 °C.
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Prepare Bromine Solution: In the dropping funnel, prepare a solution of 2.1 equivalents of elemental bromine in glacial acetic acid.
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Slow Addition: Add the bromine solution dropwise to the resorcinol solution while maintaining the temperature between 0-10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product may precipitate.
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Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol uses a milder brominating agent which may offer better selectivity.
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Dissolve Resorcinol: Dissolve 1 equivalent of resorcinol in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
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Add NBS: Add 2.1 equivalents of N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. An acid catalyst like p-toluenesulfonic acid may be beneficial.[4]
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Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction may require gentle heating to go to completion.[4]
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Work-up: After completion, remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
- 3. Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dibromobenzene-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dibromobenzene-1,3-diol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Question: My final product shows a lower melting point than expected and appears as an oily solid. What could be the cause?
Answer: A depressed melting point and oily appearance are often indicative of impurities. The most likely culprits are residual starting materials or incompletely brominated intermediates. Specifically, you may have significant amounts of Resorcinol or 4-Bromobenzene-1,3-diol remaining in your product. We recommend purification by recrystallization or column chromatography to remove these less-brominated species.
Question: I am observing unexpected peaks in the aromatic region of my 1H NMR spectrum. How can I identify these impurities?
Answer: Unexpected aromatic signals often correspond to isomeric impurities or over-brominated products. The most common isomer is 4,6-Dibromobenzene-1,3-diol. Over-bromination can lead to the formation of 2,4,6-Tribromobenzene-1,3-diol. We recommend comparing your spectrum to reference spectra of these potential impurities. Additionally, 2D NMR techniques such as COSY and HMBC can help in elucidating the structures of unknown impurities.
Question: My reaction yield is consistently low, and I notice the formation of multiple products by TLC analysis. How can I optimize my reaction to favor the formation of this compound?
Answer: Low yields and the formation of multiple products are typically due to non-selective bromination. The reaction conditions, particularly the choice of brominating agent and temperature, play a critical role. Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of liquid bromine, can offer better control. Maintaining a low reaction temperature can also help to minimize the formation of over-brominated byproducts. Careful monitoring of the reaction progress by TLC is essential to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
Question: What are the common analytical techniques to assess the purity of this compound?
Answer: The purity of this compound is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is invaluable for structural confirmation and identification of impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
Common Impurities in this compound
The following table summarizes the most common impurities encountered during the synthesis of this compound.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Resorcinol | C₆H₆O₂ | 110.11 | Unreacted starting material | |
| 4-Bromobenzene-1,3-diol | C₆H₅BrO₂ | 189.01 | Incomplete bromination | |
| 4,6-Dibromobenzene-1,3-diol | C₆H₄Br₂O₂ | 267.90 | Isomeric byproduct | |
| 2,4,6-Tribromobenzene-1,3-diol | C₆H₃Br₃O₂ | 346.80 | Over-bromination |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of Resorcinol
This protocol describes a general method for the synthesis of this compound.
Materials:
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Resorcinol
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N-Bromosuccinimide (NBS)
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Acetonitrile
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Round-bottom flask
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Magnetic stirrer
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Stir bar
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Ice bath
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Thin-layer chromatography (TLC) supplies
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Rotary evaporator
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Silica gel for column chromatography
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Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
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Dissolve resorcinol in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution in an ice bath.
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Slowly add N-bromosuccinimide (2.0 equivalents) to the stirred solution over a period of 30 minutes.
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Monitor the reaction progress by TLC.
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Once the resorcinol has been consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Procedure:
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Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
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Prepare standards of potential impurities (Resorcinol, 4-Bromobenzene-1,3-diol, 4,6-Dibromobenzene-1,3-diol, and 2,4,6-Tribromobenzene-1,3-diol) in the mobile phase.
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Set up the HPLC system with the specified conditions.
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Inject the standards to determine their retention times.
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Inject the sample solution.
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Analyze the resulting chromatogram to identify and quantify any impurities present in the sample by comparing the retention times and peak areas with those of the standards.
Visualizations
Caption: Synthesis pathway of this compound and formation of common impurities.
Caption: Logical workflow for the identification and resolution of impurities.
Technical Support Center: Synthesis of 2,4-Dibromobenzene-1,3-diol
Welcome to the technical support center for the synthesis of 2,4-Dibromobenzene-1,3-diol (also known as 2,4-dibromoresorcinol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of monobrominated resorcinol. - Over-bromination leading to tri-, tetra-, or pentabrominated byproducts. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Carefully control the stoichiometry of bromine. Use of approximately 2 molar equivalents of bromine is recommended. - Add the brominating agent dropwise at a controlled rate to avoid localized high concentrations of bromine. - Maintain the recommended reaction temperature. For direct bromination of resorcinol, lower temperatures (e.g., 0-5 °C) are often preferred to control selectivity. |
| Formation of Multiple Products (Poor Selectivity) | - Reaction temperature is too high, leading to reduced selectivity. - The solvent system is not optimal for selective dibromination. - The rate of bromine addition is too fast. | - Conduct the reaction at a lower temperature to favor the desired isomer. - Consider using a non-polar, non-ionic solvent such as carbon tetrachloride or chloroform, which can improve the selectivity of dibromination compared to more polar or ionic solvents. - Slow, dropwise addition of the bromine solution with vigorous stirring is crucial for maintaining homogeneity and improving selectivity. |
| Product is a Dark Color (Red, Brown, or Black) | - Oxidation of the phenolic hydroxyl groups. - Presence of unreacted bromine or hydrogen bromide. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears. - Wash the crude product thoroughly to remove any residual acids. |
| Difficulty in Purifying the Product | - Presence of isomeric byproducts (e.g., 4,6-dibromobenzene-1,3-diol). - Contamination with over-brominated products. - The crude product is an oil and does not solidify. | - Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate isomers. - Recrystallization from an appropriate solvent system can be effective. The choice of solvent will depend on the specific impurities present. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from incomplete bromination, over-bromination, and lack of regioselectivity. These include:
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Monobrominated resorcinols: 2-Bromobenzene-1,3-diol and 4-Bromobenzene-1,3-diol.
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Isomeric dibromoresorcinol: 4,6-Dibromobenzene-1,3-diol.
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Polybrominated resorcinols: 2,4,6-Tribromobenzene-1,3-diol and other higher brominated species, such as tetrabromo and pentabromo derivatives, especially when an excess of bromine is used.[1]
Q2: How can I minimize the formation of over-brominated byproducts?
A2: To minimize over-bromination, it is critical to have precise control over the reaction stoichiometry. Use no more than two equivalents of bromine per equivalent of resorcinol. The slow, dropwise addition of the brominating agent to a well-stirred solution of resorcinol at a controlled, low temperature is the most effective strategy. This prevents localized areas of high bromine concentration which can lead to further bromination of the desired dibromo product.
Q3: What is the role of the solvent in this reaction?
A3: The solvent can significantly influence the selectivity of the bromination. Non-polar, non-ionic solvents are reported to favor higher selectivity for dibromination of phenols. While specific data for 2,4-dibromoresorcinol is limited in the provided search results, general principles suggest that solvents like carbon tetrachloride or chloroform could offer better control over the reaction compared to more polar solvents which might accelerate the reaction and reduce selectivity.
Q4: My final product is a dark oil and won't crystallize. What should I do?
A4: A dark, oily product often indicates the presence of impurities and possibly some oxidation. First, try to remove colored impurities by treating a solution of your product with activated carbon. Then, attempt to induce crystallization by trituration with a solvent in which the desired product has low solubility but the impurities are more soluble (e.g., a cold non-polar solvent like hexane or dichloromethane). If that fails, purification by column chromatography is the recommended next step to isolate the pure compound, which should then be easier to crystallize.
Experimental Protocols
While a specific, detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general procedure can be inferred from the synthesis of related brominated phenols and resorcinols. The following is a representative protocol that should be optimized for the specific target molecule.
Synthesis of Dibrominated Resorcinol (General Procedure)
Materials:
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Resorcinol
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Bromine
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Glacial Acetic Acid (or another suitable solvent like carbon tetrachloride)
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Sodium bisulfite solution (for quenching)
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Dichloromethane or Ethyl Acetate (for extraction)
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Brine
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve resorcinol (1.0 eq) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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In the dropping funnel, prepare a solution of bromine (2.0 eq) in glacial acetic acid.
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Add the bromine solution dropwise to the stirred resorcinol solution over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
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Pour the reaction mixture into a beaker containing cold water and a solution of sodium bisulfite to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.
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Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction scheme showing the main pathway to this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 2,4-Dibromobenzene-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dibromobenzene-1,3-diol (also known as 2,4-dibromoresorcinol).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the direct electrophilic bromination of resorcinol (benzene-1,3-diol) using a brominating agent such as elemental bromine. The reaction is typically carried out in a suitable solvent at controlled temperatures.
Q2: What are the main side products to expect during the synthesis?
The primary side products include monobrominated resorcinol (4-bromoresorcinol) and over-brominated products like 2,4,6-tribromoresorcinol.[1] The formation of other isomers is also possible, though the 2,4-disubstituted product is generally favored due to the directing effects of the hydroxyl groups.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the extent of the conversion and the formation of side products.
Q4: What is the typical yield for this reaction?
The yield can vary significantly depending on the reaction conditions. With careful control of stoichiometry and temperature, it is possible to achieve good yields. However, without optimization, the formation of side products can considerably lower the yield of the desired 2,4-dibrominated product.
Q5: Is this compound stable?
Like many brominated phenols, this compound can be susceptible to discoloration upon storage, likely due to oxidation. It is advisable to store the purified product in a cool, dark place, preferably under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of a significant amount of monobrominated product. - Over-bromination to tribromoresorcinol. - Loss of product during workup and purification. | - Monitor the reaction by TLC to ensure completion. - Carefully control the stoichiometry of bromine; a slight excess may be needed, but a large excess should be avoided. - Add the brominating agent slowly and at a low temperature to control the reaction rate and selectivity. - Optimize the purification method to minimize product loss. |
| Presence of Tribromoresorcinol in the Product | - Use of excess brominating agent. - Reaction temperature is too high, leading to increased reactivity. | - Reduce the molar equivalents of the brominating agent. - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of bromine. |
| Difficult Purification | - The product is an oil and does not crystallize. - The product is contaminated with colored impurities. - Similar polarities of the desired product and side products make chromatographic separation challenging. | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. - Consider vacuum distillation for purification, as dibromophenols can have high boiling points.[2] - Treat the crude product with activated carbon to remove colored impurities. - Optimize the eluent system for column chromatography to achieve better separation. |
| Reaction Mixture Turns Dark | - Oxidation of the phenolic compounds. - Formation of colored byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - The use of a stabilizer, such as 2,6-di-tert-butyl-4-cresol, has been shown to inhibit color formation in the synthesis of 2,4-dibromophenol and may be applicable here.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on the bromination of phenolic compounds and should be optimized for specific laboratory conditions.
Materials:
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Resorcinol
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Elemental Bromine
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Glacial Acetic Acid
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Sodium thiosulfate solution (for quenching)
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Sodium bicarbonate solution
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Dichloromethane or other suitable organic solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and safety equipment
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve resorcinol in glacial acetic acid.
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Cool the flask in an ice-water bath to 0-5 °C.
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In the dropping funnel, prepare a solution of 2.0 to 2.1 molar equivalents of bromine in glacial acetic acid.
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Slowly add the bromine solution to the stirred resorcinol solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the reddish-brown color of excess bromine disappears.
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Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Resorcinol | 110.11 | 110-112 | 277 | Soluble in water, ethanol, ether |
| 4-Bromoresorcinol | 189.01 | 102-104 | - | - |
| This compound | 267.91 | 96-98 | - | Soluble in many organic solvents |
| 2,4,6-Tribromoresorcinol | 346.81 | 112-114 | - | Sparingly soluble in water |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
handling and safety precautions for 2,4-Dibromobenzene-1,3-diol
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with dibromobenzene diol compounds?
A: Based on data for related isomers, dibromobenzene diols are generally considered hazardous. The primary concerns include:
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Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
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Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4]
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Aquatic Toxicity: Some isomers are toxic to aquatic life with long-lasting effects.[1][4]
Q2: What personal protective equipment (PPE) is required when handling 2,4-Dibromobenzene-1,3-diol?
A: A comprehensive assessment of PPE should be based on the specific experimental conditions. However, standard recommended PPE for similar compounds includes:
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Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]
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Skin Protection: Wear appropriate protective gloves (e.g., Viton®) and a lab coat or other protective clothing to prevent skin exposure.[2][5]
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Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2][3]
Q3: How should I properly store this compound?
A: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5] Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5] It is also recommended to store it away from incompatible materials such as strong oxidizing agents.[3][5]
Q4: What should I do in case of accidental exposure?
A: Immediate action is crucial. Follow these first-aid measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3][5]
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Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2][3][5]
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3][5]
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Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction or fuming upon opening the container. | Contamination with incompatible materials (e.g., strong oxidizing agents) or exposure to moisture. | Carefully close the container in a fume hood. Do not attempt to use the reagent. Report the issue to your lab manager or safety officer for proper disposal. |
| Caking or clumping of the solid reagent. | Improper storage, leading to moisture absorption. | While the reagent may still be usable for some applications, its purity could be compromised. It is best to use a fresh, properly stored container for sensitive experiments. Ensure storage containers are tightly sealed. |
| Skin or eye irritation despite wearing PPE. | Improperly fitted PPE, compromised PPE (e.g., torn glove), or accidental exposure during handling. | Immediately follow first-aid procedures as outlined in the FAQs. Review and improve your handling technique and ensure your PPE is in good condition and worn correctly. |
| A spill occurs in the laboratory. | Accidental mishandling of the container. | For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2][3][4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Ensure the area is well-ventilated.[4] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for related dibromobenzene compounds. Note that these values may differ for this compound.
| Property | 1,3-Dibromobenzene | 1,4-Dibromobenzene |
| Molecular Formula | C₆H₄Br₂ | C₆H₄Br₂ |
| Molecular Weight | 235.91 g/mol | 235.91 g/mol |
| Appearance | Light yellow liquid | Off-white solid |
| Odor | Odorless | Not available |
| Melting Point/Range | -7 °C / 19.4 °F | 83 - 86 °C / 181.4 - 186.8 °F |
| Boiling Point/Range | 218 - 219 °C / 424.4 - 426.2 °F | 220.4 °C / 428.7 °F |
| Flash Point | 93 °C / 199.4 °F | Not available |
| Water Solubility | Insoluble | Insoluble |
Data sourced from Safety Data Sheets for the respective compounds.
Experimental Protocols
General Protocol for Handling Solid this compound
This protocol is a general guideline for handling a solid chemical with the hazard profile of related dibromobenzene diols.
-
Preparation:
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Ensure a chemical fume hood is available and functioning correctly.
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Gather all necessary PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.
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Prepare your workspace by clearing it of unnecessary items and ensuring spill containment materials are accessible.
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Have a waste container ready for any contaminated materials.
-
-
Handling:
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Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of any dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the solid from its container to your reaction vessel or weighing boat.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
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Once the desired amount is transferred, securely close the container of this compound.
-
-
Post-Handling:
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Clean any residual solid from the spatula and work surface using a suitable solvent and dispose of the cleaning materials in the designated waste container.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Visualizations
Caption: A workflow diagram for the safe handling of dibromobenzene diol compounds.
Caption: A logical diagram outlining emergency first-aid procedures for accidental exposure.
References
resolving characterization issues of 2,4-Dibromobenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving characterization issues related to 2,4-Dibromobenzene-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics for this compound?
A1: Accurate characterization relies on a combination of analytical techniques. The expected data are summarized below. Deviations from these may indicate impurities or structural misidentification.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks often arise from common impurities from the synthesis. These can include unreacted starting material (1,3-benzenediol), monobrominated intermediates (e.g., 4-bromobenzene-1,3-diol), or over-brominated side products (2,4,6-tribromobenzene-1,3-diol). It is also possible that residual solvents from purification are present.
Q3: The mass spectrum shows a complex cluster of peaks around the expected molecular ion. Is this normal?
A3: Yes, this is expected. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. For a molecule containing two bromine atoms, you will observe a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. For this compound, this cluster should appear around m/z 266, 268, and 270.[1]
Q4: I am having trouble getting a sharp melting point for my synthesized this compound. What is the likely cause?
A4: A broad melting point range is a classic indicator of an impure sample. The presence of starting materials, side-products, or residual solvents can depress and broaden the melting point. We recommend further purification of your compound.
Q5: What is the best way to purify crude this compound?
A5: The optimal purification method depends on the scale and nature of the impurities. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether is a common and effective method. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can also be effective if the impurities have significantly different solubilities.
Data Presentation: Spectroscopic & Physical Properties
The following tables summarize key quantitative data for this compound and potential related substances to aid in identification and troubleshooting.
Table 1: Physical and Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peaks (m/z) [Isotopic Pattern] |
| This compound | C₆H₄Br₂O₂ | 267.90 | 266, 268, 270 [1:2:1][1] |
| 1,3-Benzenediol (Resorcinol) | C₆H₆O₂ | 110.11 | 110 |
| 4-Bromobenzene-1,3-diol | C₆H₅BrO₂ | 189.01 | 188, 190 [1:1] |
| 2,4,6-Tribromobenzene-1,3-diol | C₆H₃Br₃O₂ | 346.80 | 344, 346, 348, 350 [1:3:3:1][2] |
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.
| Compound Name | Proton H-5 | Proton H-6 | -OH Protons |
| This compound | ~7.3 ppm (d) | ~6.6 ppm (d) | 9.5 - 10.5 ppm (br s) |
| 1,3-Benzenediol | ~6.8 ppm (t) | ~6.2 ppm (d) | ~9.1 ppm (s) |
| 4-Bromobenzene-1,3-diol | ~7.2 ppm (d) | ~6.4 ppm (dd) | 9.2 - 10.0 ppm (br s) |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenol) | Stretching | 3200 - 3550 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium, Multiple Bands |
| C-O (Phenol) | Stretching | 1150 - 1250 | Strong |
| C-Br | Stretching | 500 - 650 | Strong to Medium[3] |
Troubleshooting Guides
Issue 1: Impure Sample Identified by NMR/MS
This guide provides a systematic workflow for identifying and resolving issues with sample purity.
Caption: Workflow for troubleshooting sample purity issues.
Issue 2: Poor Resolution or Unexpected Splitting in ¹H NMR
| Problem | Possible Cause | Recommended Solution |
| Broadened aromatic and hydroxyl peaks | Sample aggregation or paramagnetic impurities. | Dilute the sample. Filter the NMR solution through a small plug of silica or celite directly into the NMR tube. |
| Hydroxyl (-OH) peak is not a singlet | Slow proton exchange. | Add a drop of D₂O to the NMR tube and shake. The -OH peak should disappear, confirming its identity. |
| Aromatic signals are complex and overlapping | Low spectrometer field strength. | Analyze the sample on a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve spectral dispersion. |
| Splitting pattern does not match predicted structure | Incorrect structural assignment or presence of an isomer. | Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and verify the substitution pattern. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for similar phenolic brominations.[4]
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Dissolution: Dissolve 1,3-benzenediol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Bromination: Slowly add a solution of bromine (2.0-2.1 eq) in the same solvent dropwise to the stirred solution. Maintain the temperature at 0-5 °C throughout the addition. Alternative: N-Bromosuccinimide (2.1 eq) can be used as a milder brominating agent, often with a catalytic amount of acid.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
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Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
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Extraction: If using a water-immiscible solvent, separate the organic layer. If using acetic acid, dilute with water and extract the product with a solvent like ethyl acetate (3x).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography or recrystallization.
Caption: Synthetic pathway and potential side-products.
Protocol 2: Sample Preparation for Analysis
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NMR Spectroscopy: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). Ensure the solid is fully dissolved before transferring to a 5 mm NMR tube.
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Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol, acetonitrile, or dichloromethane. The specific technique (e.g., ESI, EI, GC-MS) will determine the ideal concentration and solvent. For GC-MS, derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve volatility.
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IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is simplest: place a small amount of the dry powder directly on the ATR crystal and collect the spectrum. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a thin, transparent disk.
References
Technical Support Center: Scaling Up 2,4-Dibromobenzene-1,3-diol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4-Dibromobenzene-1,3-diol.
Troubleshooting Guides and FAQs
Synthesis & Reaction Control
Question: My bromination of resorcinol is yielding a mixture of products with low selectivity for this compound. How can I improve this?
Answer: Achieving high selectivity in the dibromination of resorcinol is a common challenge. The hydroxyl groups of resorcinol are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to the formation of mono-, tri-, and other di-substituted isomers.
Key factors to control for improved selectivity include:
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Stoichiometry: Carefully control the molar ratio of bromine to resorcinol. A 2:1 molar ratio is the theoretical starting point for dibromination. Using a slight excess of resorcinol can help minimize over-bromination.
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Temperature: Maintain a low reaction temperature (typically 0-5 °C) to control the reaction rate and reduce the formation of undesired byproducts.
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Solvent: The choice of solvent is critical. Less polar solvents can help to moderate the reactivity of bromine. Glacial acetic acid is a commonly used solvent.
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Rate of Addition: Add the brominating agent (e.g., a solution of bromine in glacial acetic acid) dropwise to the resorcinol solution with vigorous stirring. This ensures localized excess of bromine is minimized, reducing the likelihood of polysubstitution.
Question: I am observing the formation of a significant amount of 2,4,6-tribromoresorcinol. What is the primary cause and how can it be mitigated?
Answer: The formation of 2,4,6-tribromoresorcinol is a classic example of over-bromination due to the high reactivity of the resorcinol ring. The primary causes are an excess of the brominating agent and/or reaction temperatures that are too high.
Mitigation Strategies:
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Precise Stoichiometry: Ensure no more than two equivalents of bromine are used. It can be beneficial to use slightly less than two equivalents to favor the dibrominated product.
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Controlled Addition: The slow, dropwise addition of the bromine solution is crucial.
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Low Temperature: Perform the reaction at or below 5 °C to decrease the reaction rate.
Question: What are the most common isomeric byproducts, and how do they arise?
Answer: Besides the desired 2,4-dibromo isomer, the most common byproducts are:
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4-Bromobenzene-1,3-diol (mono-substituted): Results from incomplete reaction.
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4,6-Dibromobenzene-1,3-diol (di-substituted isomer): Forms due to substitution at the other activated position.
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2,4,6-Tribromobenzene-1,3-diol (tri-substituted): Occurs from over-bromination.
The formation of these isomers is governed by the directing effects of the two hydroxyl groups, which activate the ortho and para positions (positions 2, 4, and 6).
Purification
Question: How can I effectively purify this compound from the reaction mixture?
Answer: A multi-step approach involving extraction and crystallization is typically effective.
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Work-up: After the reaction is complete, the mixture is typically quenched with water to precipitate the crude product. The crude solid is then filtered.
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Extraction: An acid-base extraction can be used to remove acidic impurities. Dissolving the crude product in a suitable organic solvent and washing with a mild base can help remove some byproducts.
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Crystallization: This is the most critical step for obtaining high-purity this compound. The choice of solvent is crucial for separating the desired product from its isomers. A solvent system where the solubility of the 2,4-dibromo isomer is significantly different from the other isomers at different temperatures is ideal. Toluene or a mixture of ethanol and water are often good starting points for crystallization.
Question: I am having difficulty separating the 2,4- and 4,6-dibromo isomers by crystallization. What can I do?
Answer: The separation of constitutional isomers can be challenging due to their similar physical properties. If standard crystallization is not effective, consider the following:
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Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system that provides better separation.
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Fractional Crystallization: This technique involves multiple crystallization steps and can be effective in separating isomers with small differences in solubility.
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Chromatography: While not ideal for large-scale production, column chromatography can be used to separate the isomers and is a useful analytical tool to assess the purity of your crystallized product.
Data Presentation
Table 1: Typical Reaction Conditions for Selective Dibromination of Resorcinol
| Parameter | Recommended Condition | Purpose |
| Molar Ratio (Resorcinol:Bromine) | 1 : 2.0-2.1 | To favor dibromination while minimizing tri-substitution. |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium and moderates reactivity. |
| Temperature | 0 - 5 °C | To control the exothermic reaction and improve selectivity. |
| Reaction Time | 2 - 4 hours | To allow the reaction to proceed to completion. |
| Agitation | Vigorous mechanical stirring | To ensure good mixing and prevent localized high concentrations of bromine. |
Table 2: Troubleshooting Guide for Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Increase reaction time; optimize quenching and extraction procedures. |
| High levels of mono-brominated product | Insufficient bromine; short reaction time. | Increase bromine equivalents slightly (e.g., to 2.1); increase reaction time. |
| High levels of tri-brominated product | Excess bromine; high reaction temperature. | Use a maximum of 2.1 equivalents of bromine; maintain temperature below 5 °C. |
| Formation of a dark, tarry substance | Reaction temperature too high; oxidation of resorcinol. | Ensure adequate cooling; consider performing the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve resorcinol (1.0 equivalent) in glacial acetic acid.
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Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
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Bromine Addition: Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred resorcinol solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
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Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
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Quenching: Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
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Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Purification by Crystallization
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Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.
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Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 2,4-Dibromobenzene-1,3-diol
This guide provides a comprehensive analysis of the spectral data for 2,4-Dibromobenzene-1,3-diol, a key intermediate in various chemical syntheses. For comparative purposes, this guide also includes data for its structural isomer, 4,6-Dibromobenzene-1,3-diol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at the spectral characteristics of these compounds.
Spectral Data Comparison
The following tables summarize the available and predicted spectral data for this compound and its comparator, 4,6-Dibromobenzene-1,3-diol.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₄Br₂O₂ | 267.90 | 270, 268, 266, 189, 187, 108, 82, 80 |
| 4,6-Dibromobenzene-1,3-diol | C₆H₄Br₂O₂ | 267.90 | 270, 268, 266, 189, 187, 108, 82, 80 |
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.35 | d, J≈8.8 Hz | 1H | H-6 |
| ~6.70 | d, J≈8.8 Hz | 1H | H-5 | |
| ~10.0 (broad) | s | 2H | OH | |
| 4,6-Dibromobenzene-1,3-diol | ~7.50 | s | 1H | H-2 |
| ~6.85 | s | 1H | H-5 | |
| ~9.8 (broad) | s | 2H | OH |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Compound | Chemical Shift (δ ppm) |
| This compound | ~155 (C-OH), ~152 (C-OH), ~130 (CH), ~115 (CH), ~105 (C-Br), ~100 (C-Br) |
| 4,6-Dibromobenzene-1,3-diol | ~158 (C-OH), ~156 (C-OH), ~125 (CH), ~118 (CH), ~102 (C-Br), ~100 (C-Br) |
Table 4: Interpreted FT-IR Spectral Data (KBr Pellet)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | ~3400-3200 (broad) | O-H stretch (phenolic) |
| ~3100-3000 | C-H stretch (aromatic) | |
| ~1600, 1470 | C=C stretch (aromatic ring) | |
| ~1300-1200 | C-O stretch (phenol) | |
| ~1100 | C-H in-plane bend | |
| ~850-800 | C-H out-of-plane bend | |
| ~700-550 | C-Br stretch | |
| 4,6-Dibromobenzene-1,3-diol | ~3450-3250 (broad) | O-H stretch (phenolic) |
| ~3100-3000 | C-H stretch (aromatic) | |
| ~1610, 1480 | C=C stretch (aromatic ring) | |
| ~1310-1210 | C-O stretch (phenol) | |
| ~1150 | C-H in-plane bend | |
| ~880-840 | C-H out-of-plane bend | |
| ~710-560 | C-Br stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
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Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquisition Parameters for ¹H NMR:
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Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-64, depending on sample concentration.
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Spectral Width: -2 to 12 ppm.
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Temperature: 298 K.
-
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Acquisition Parameters for ¹³C NMR:
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Pulse Program: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
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Spectral Width: 0 to 200 ppm.
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Temperature: 298 K.
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Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication and Fourier transformed. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded using a KBr pellet method.
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Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is performed to determine the molecular weight and fragmentation pattern.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualizations
The following diagrams illustrate the general workflow for spectral data analysis and the logical relationship of the discussed compounds.
Caption: General workflow for the spectral analysis of aromatic compounds.
Caption: Relationship between the target compound, its isomer, and the parent structure.
Comparative Analysis of the NMR Spectrum of 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of 2,4-Dibromobenzene-1,3-diol, a key intermediate in various synthetic applications. By comparing its spectral data with related, commercially available resorcinol derivatives, this document aims to facilitate compound identification, purity assessment, and a deeper understanding of substituent effects on the aromatic ring.
Predicted and Comparative NMR Spectral Data
Due to the limited availability of directly published experimental spectra for this compound, this guide presents a predicted ¹H and ¹³C NMR spectrum. This prediction is based on the established principles of substituent chemical shift (SCS) effects on a resorcinol backbone. For robust comparison, experimental data for resorcinol, 4-bromoresorcinol, and 4,6-dibromobenzene-1,3-diol are provided.
Table 1: ¹H NMR Chemical Shift Data (in DMSO-d₆, predicted for this compound, experimental for others)
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -OH (ppm) |
| Resorcinol | 6.88 (t) | 6.15 (d) | 6.15 (t) | 6.15 (d) | 9.15 (s) |
| 4-Bromoresorcinol | 7.10 (d) | - | 6.35 (dd) | 6.30 (d) | ~9.5 (br s) |
| This compound (Predicted) | - | - | ~7.3 (d) | ~6.5 (d) | ~9.8 (br s) |
| 4,6-Dibromobenzene-1,3-diol | 7.38 (s) | - | 6.65 (s) | - | ~9.7 (br s) |
Table 2: ¹³C NMR Chemical Shift Data (in DMSO-d₆, predicted for this compound, experimental for others)
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| Resorcinol | 158.3 | 102.5 | 158.3 | 129.8 | 107.1 | 129.8 |
| 4-Bromoresorcinol | 157.9 | 105.8 | 157.1 | 109.8 | 133.0 | 110.4 |
| This compound (Predicted) | ~155 | ~105 | ~156 | ~112 | ~135 | ~108 |
| 4,6-Dibromobenzene-1,3-diol | 157.0 | 112.1 | 157.0 | 111.4 | 133.1 | 111.4 |
Interpretation and Comparison
The predicted spectrum of this compound is derived from the known effects of bromine and hydroxyl substituents on a benzene ring. The two hydroxyl groups strongly activate the ring, leading to upfield shifts for the ring protons and carbons compared to benzene. The bromine atoms, being electronegative, exert a deshielding effect, shifting the adjacent protons and carbons downfield.
-
In the ¹H NMR of this compound, we anticipate two doublets in the aromatic region, corresponding to the two remaining coupled protons at positions 5 and 6. The proton at C-5 is expected to be further downfield due to the influence of the adjacent bromine at C-4. The hydroxyl protons will likely appear as broad singlets.
-
For the ¹³C NMR , the carbons bearing the hydroxyl groups (C-1 and C-3) will be the most downfield among the protonated carbons. The carbons attached to bromine (C-2 and C-4) will also be significantly downfield. The remaining two carbons (C-5 and C-6) will be further upfield.
By comparing these predicted values with the experimental data of the related compounds, researchers can confidently assign the signals in an experimental spectrum of this compound.
Experimental Protocols
To ensure reproducibility and accuracy, the following general experimental protocol is recommended for acquiring NMR spectra of this compound and its analogues.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the good solubility of phenolic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Structure of this compound.
A Comparative Guide to the Analytical Characterization of 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 2,4-Dibromobenzene-1,3-diol, a halogenated aromatic compound relevant in various fields of chemical and pharmaceutical research. The primary focus is on mass spectrometry (MS) coupled with chromatographic separation, with a comparative look at alternative methods. Experimental data from closely related brominated phenols is presented to offer a quantitative performance comparison.
Mass Spectrometry of this compound
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks).
Predicted Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is expected to follow established pathways for phenols and halogenated aromatic compounds. The molecular ion ([M]⁺˙) will be prominent due to the stability of the aromatic ring. Key fragmentation steps are likely to include:
-
Loss of a bromine atom: This would result in a significant fragment at [M-Br]⁺.
-
Loss of carbon monoxide (CO): A common fragmentation pathway for phenols, leading to a five-membered ring fragment.
-
Loss of a hydrogen atom: From a hydroxyl group, resulting in an [M-H]⁺ ion.
-
Cleavage of the aromatic ring: Leading to smaller fragment ions.
Comparison of Analytical Techniques
The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of GC-MS and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), two common methods for the analysis of halogenated phenols.
| Parameter | GC-MS | HPLC-MS/MS | Alternative Technique: GC-FID |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on volatility and polarity, with detection by flame ionization. |
| Derivatization | Often required for polar analytes like phenols to improve volatility and peak shape. | Generally not required, allowing for direct analysis of the native compound. | Derivatization is often necessary for good chromatographic performance. |
| Selectivity | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). | Very high, particularly with multiple reaction monitoring (MRM). | Lower than MS-based methods; relies on chromatographic retention time for identification. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/L to µg/L range. For similar bromophenols, LODs of 0.8 µg/kg have been reported[1]. | Can achieve very low detection limits, often in the pg/L to ng/L range. For a range of bromophenols, method detection limits of 0.1–13.9 ng/L have been demonstrated[2]. | Generally less sensitive than MS-based methods. |
| Linearity | Good linearity over several orders of magnitude is typically achieved. | Excellent linearity is a hallmark of this technique. | Good linearity, but over a narrower range compared to MS detectors. |
| Sample Throughput | Can be high with modern autosamplers. | Comparable to GC-MS. | Can be high. |
| Cost | Instrument cost is generally lower than HPLC-MS/MS. | Higher initial instrument cost. | Lower instrument cost compared to MS systems. |
| Key Advantage | High resolving power of capillary GC columns. Extensive spectral libraries for identification. | Suitable for a wider range of compounds, including thermally labile and non-volatile ones, without derivatization. | Robust and cost-effective for routine quantitative analysis where high sensitivity is not required. |
| Key Disadvantage | Derivatization can add complexity and potential for error. Not suitable for thermally labile compounds. | Matrix effects can be more pronounced. Mobile phase selection is critical. | Prone to interferences from co-eluting compounds. Less definitive identification than MS. |
Experimental Protocols
GC-MS Analysis of Halogenated Phenols (General Protocol)
This protocol is a general guideline for the analysis of halogenated phenols, including this compound, by GC-MS. Method optimization will be required for specific instrumentation and sample matrices.
-
Sample Preparation:
-
For solid samples, extraction with a suitable organic solvent (e.g., acetone, dichloromethane) is necessary.
-
For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances.
-
-
Derivatization (if necessary):
-
To improve volatility and chromatographic peak shape, phenols are often derivatized. A common method is acetylation using acetic anhydride or silylation using reagents like BSTFA.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a period.
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
HPLC-MS/MS Analysis of Brominated Phenols (General Protocol)
This protocol provides a general framework for the analysis of brominated phenols by HPLC-MS/MS.
-
Sample Preparation:
-
Similar to GC-MS, extraction and concentration steps may be necessary depending on the sample matrix.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve ionization) and an organic solvent (e.g., acetonitrile, methanol) is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for phenols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and monitoring specific product ions after collision-induced dissociation (CID).
-
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in mass spectrometry.
References
A Comparative Analysis of 2,4-Dibromobenzene-1,3-diol and Structurally Related Compounds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-Dibromobenzene-1,3-diol with similar resorcinol derivatives, focusing on their performance in key biological assays relevant to drug discovery. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating novel therapeutic agents.
Executive Summary
This compound, a halogenated resorcinol, and its structural analogs have garnered significant interest in the scientific community due to their diverse biological activities. This guide focuses on two primary areas of therapeutic potential: tyrosinase inhibition, relevant for dermatological applications such as hyperpigmentation disorders, and antimicrobial activity against a range of pathogens. The comparative data suggests that the position and nature of halogen substituents on the resorcinol ring, as well as other structural modifications, play a crucial role in determining the potency and selectivity of these compounds.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data for this compound and a selection of its structural analogs. It is important to note that the data has been compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-lightening agents. The inhibitory potential of resorcinol derivatives against mushroom tyrosinase is a widely used preliminary screening method. Resorcinol-containing compounds are promising tyrosinase inhibitors as the meta-dihydroxy moiety is resistant to oxidation by the enzyme while maintaining favorable interactions with the copper ions at the active site.[1][2][3] The mechanism of inhibition by resorcinol derivatives is thought to involve suicide inactivation, where the compound is processed by the enzyme to a reactive species that irreversibly inactivates it.[3][4]
| Compound | Structure | IC50 (µM) vs. Mushroom Tyrosinase | Reference Compound | IC50 (µM) | Reference |
| This compound | Data not available | Kojic Acid | 17.9 - 48.62 | [5] | |
| Resorcinol | >1000 | Kojic Acid | 48.62 | [5] | |
| 4-Bromoresorcinol | Data not available | - | - | ||
| 2-Bromoresorcinol | Data not available | - | - | ||
| 4,6-Dibromoresorcinol | Data not available | - | - | ||
| 4-Chlororesorcinol | Data not available | - | - |
Note: The lack of specific IC50 data for this compound in the reviewed literature highlights a research gap and an opportunity for further investigation.
Antimicrobial Activity
Brominated phenols, including resorcinol derivatives, have demonstrated significant antimicrobial properties.[6][7] Their mechanism of action is often attributed to the disruption of bacterial cell membranes.[8] The lipophilicity conferred by the bromine atoms can enhance the interaction of these compounds with the lipid bilayer of bacterial membranes, leading to increased permeability and cell death.[8]
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| This compound | Data not available | - | - | - | ||
| 4-Bromoresorcinol | Staphylococcus epidermidis | 16 | - | - | [9] | |
| Dibrominated Resorcinol Dimers | Various | Candida albicans | Potent activity reported | - | - | [10][11] |
| Bronopol (2-bromo-2-nitropropane-1,3-diol) | Escherichia coli | 13 | - | - | [12] |
Note: The data for "Dibrominated Resorcinol Dimers" indicates potent activity was observed, though specific MIC values were not provided in the abstract. Further investigation into the full text would be required for quantitative data. The data for Bronopol is included to provide context on a structurally related brominated diol with known antimicrobial use.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Kojic acid) in the appropriate solvent.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add the test compound or control solution to the respective wells and incubate for a defined period (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding a solution of L-DOPA to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol describes the determination of the minimum inhibitory concentration of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate growth medium.
-
Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.
-
Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Include a growth control (microorganism in medium without the test compound) and a sterility control (medium only).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
Signaling Pathway: Tyrosinase Inhibition in Melanogenesis
The following diagram illustrates the general pathway of melanogenesis and the point of intervention for tyrosinase inhibitors.
Caption: Simplified pathway of melanogenesis highlighting the inhibitory action of resorcinol derivatives on the enzyme tyrosinase.
Experimental Workflow: In Silico Analysis of Novel Compounds
This diagram outlines a typical workflow for the computational evaluation of new compounds before extensive laboratory testing.
Caption: A representative workflow for the in silico screening of this compound analogs to identify promising drug candidates.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
This diagram illustrates the key structural features of resorcinol derivatives that influence their biological activity.
Caption: A diagram illustrating the structure-activity relationship considerations for the design of novel resorcinol-based therapeutic agents.
Conclusion and Future Directions
The available data suggests that brominated resorcinol derivatives are a promising class of compounds with potential applications in both dermatology and infectious disease. While direct comparative data for this compound is limited, the structure-activity relationships derived from related compounds indicate that the position and nature of the halogen substituents are critical determinants of biological activity.
Future research should focus on the systematic synthesis and evaluation of a series of brominated resorcinol isomers, including this compound, under standardized assay conditions. This will enable a more definitive comparison and a deeper understanding of the structure-activity relationships. Furthermore, molecular modeling and docking studies could provide valuable insights into the specific interactions of these compounds with their biological targets, guiding the design of more potent and selective derivatives. Such studies would be invaluable for advancing the development of this promising class of molecules into clinically viable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 11. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Dibenzofurans: Exploring Alternatives to Dihalogenated Resorcinols
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold is a privileged structural motif present in a wide array of natural products, pharmaceuticals, and organic materials. The synthesis of functionalized dibenzofurans is, therefore, a topic of significant interest in contemporary organic chemistry. A common retrosynthetic disconnection of the dibenzofuran core involves the formation of a C-O or a C-C bond, often relying on halogenated precursors. This guide provides a comparative overview of synthetic strategies for constructing substituted dibenzofurans, with a focus on alternatives to pathways that might involve 2,4-Dibromobenzene-1,3-diol or its derivatives.
While this compound can be envisioned as a potential starting material for constructing substituted dibenzofurans, particularly through sequential cross-coupling and cyclization reactions, a variety of alternative and often more direct methods have been developed. This guide will explore several prominent palladium- and copper-catalyzed, as well as photoinduced, methodologies, presenting their key features, experimental data, and detailed protocols to aid researchers in selecting the most suitable approach for their synthetic targets.
Comparative Performance of Synthetic Methodologies
The following table summarizes the performance of various methods for the synthesis of substituted dibenzofurans, offering a direct comparison of their typical yields, reaction conditions, and key advantages.
| Methodology | Catalyst/Reagent | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages |
| Hypothetical Suzuki-Ullmann Pathway | Pd(PPh₃)₄ / CuI, L-proline | 60-80 | 80-110 | 12-24 | Utilizes readily available building blocks. |
| Palladium-Catalyzed Cyclization of Diaryl Ethers | Pd(OAc)₂ / PPh₃ | 70-95[1] | 100-120 | 8-16 | High yields and good functional group tolerance.[1] |
| One-Pot Pd/Cu-Catalyzed Synthesis | Pd(PPh₃)₄ / Cu₂O | 65-90[2] | 80-110 | 12-24 | Convergent one-pot process, operational simplicity.[2] |
| Photoinduced Intramolecular Cyclization | UV light (300 nm) | 50-75[3] | Room Temperature | 4-8 | Metal-free, mild reaction conditions.[3] |
Experimental Protocols
Hypothetical Suzuki-Ullmann Pathway from a Dibromoresorcinol Derivative
This pathway represents a plausible, though not explicitly documented, route utilizing a derivative of this compound.
Step 1: Suzuki Coupling. To a solution of 1,3-dimethoxy-2,4-dibromobenzene (1.0 mmol) and an appropriate arylboronic acid (1.1 mmol) in a 3:1 mixture of toluene and water (8 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction is heated to 80°C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Step 2: Intramolecular Ullmann Condensation. The product from Step 1 (1.0 mmol) is dissolved in DMF (10 mL). CuI (0.2 mmol), L-proline (0.4 mmol), and K₂CO₃ (2.0 mmol) are added. The mixture is degassed with argon and heated to 110°C for 24 hours. After cooling, the reaction is quenched with aqueous ammonia and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the substituted dibenzofuran.
Palladium-Catalyzed Cyclization of Diaryl Ethers
This method provides a direct route to dibenzofurans from pre-formed diaryl ethers.[1]
Protocol: A mixture of the 2-iododiaryl ether (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 120°C for 16 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired dibenzofuran.
One-Pot Palladium/Copper-Catalyzed Synthesis from 6-Diazo-2-cyclohexenones
This efficient one-pot procedure combines a palladium-catalyzed cross-coupling/aromatization with a copper-catalyzed Ullmann coupling.[2]
Protocol: To a solution of the 6-diazo-2-cyclohexenone (1.0 mmol) and ortho-haloiodobenzene (1.2 mmol) in dioxane (10 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is stirred at 80°C for 4 hours. Then, Cu₂O (0.1 mmol) and Cs₂CO₃ (2.5 mmol) are added, and the mixture is heated at 110°C for an additional 20 hours. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the dibenzofuran product.
Photoinduced Intramolecular Cyclization of 2'-Halo-[1,1'-biphenyl]-2-ols
This metal-free approach utilizes photochemical energy to induce the cyclization.[3]
Protocol: A solution of the 2'-halo-[1,1'-biphenyl]-2-ol (0.5 mmol) in a suitable solvent such as acetonitrile (50 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes. The reaction vessel is then irradiated with a 300 nm UV lamp at room temperature for 4-8 hours with continuous stirring. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Overview of synthetic routes to substituted dibenzofurans.
The following diagram details the catalytic cycle for the Palladium-Catalyzed Cyclization of Diaryl Ethers.
Caption: Catalytic cycle for Pd-catalyzed dibenzofuran synthesis.
This guide provides a starting point for researchers to evaluate and select appropriate synthetic strategies for accessing functionalized dibenzofurans. The choice of method will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the tolerance of functional groups within the target molecule. The provided protocols and comparative data aim to facilitate this decision-making process.
References
A Comparative Purity Analysis of 2,4-Dibromobenzene-1,3-diol
In the pursuit of robust and reproducible research and drug development, the purity of starting materials is of paramount importance. This guide provides a comprehensive comparison of the purity of a representative batch of 2,4-Dibromobenzene-1,3-diol (Product A) against a leading competitor (Competitor Product B) and a certified reference standard. The analysis employs standard analytical techniques to provide researchers, scientists, and drug development professionals with objective data to inform their selection of this critical raw material.
Data Presentation
The purity and impurity profiles of the three samples were determined using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer titration. The quantitative results are summarized in the table below.
| Parameter | Product A | Competitor Product B | Certified Reference Standard | Specification |
| Assay (HPLC, % Area) | 99.8% | 99.5% | ≥ 99.9% | ≥ 99.5% |
| Water Content (Karl Fischer, % w/w) | 0.05% | 0.15% | 0.02% | ≤ 0.2% |
| Mono-brominated Impurity (%) | < 0.05% | 0.1% | Not Detected | ≤ 0.1% |
| Isomeric Impurity (4,6-dibromo) (%) | 0.1% | 0.2% | Not Detected | ≤ 0.2% |
| Heavy Metals (ppm) | < 10 | < 10 | < 10 | ≤ 10 ppm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is used for the quantitative determination of this compound and its organic impurities.
-
Instrumentation: An Agilent 1260 HPLC system or equivalent with a Diode Array Detector (DAD) was used.[1]
-
Column: Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm.[1]
-
Mobile Phase: A gradient elution was used with Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).
-
0-10 min: 90% A, 10% B
-
10-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-31 min: Gradient back to 90% A, 10% B
-
31-40 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy was employed to confirm the chemical structure of this compound and to identify any potential isomeric or other organic impurities.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.[2]
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of the deuterated solvent.[2]
-
Data Acquisition: Standard proton NMR acquisition parameters were used. Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Karl Fischer Titration for Water Content Determination
This method provides a precise and accurate measurement of the water content in the material.
-
Instrumentation: A Mettler Toledo C30S Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Composite 5.
-
Sample Preparation: A known weight of the sample (approximately 100 mg) was accurately weighed and introduced into the titration vessel.
-
Procedure: The titration was performed according to the instrument's standard operating procedure. The water content was calculated and expressed as a weight/weight percentage.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative purity validation of this compound.
Figure 1: Workflow for Comparative Purity Validation.
References
A Comparative Guide to Analytical Techniques for 2,4-Dibromobenzene-1,3-diol
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of 2,4-Dibromobenzene-1,3-diol is crucial for various applications, including metabolite identification, impurity profiling, and environmental monitoring. This guide provides a comprehensive comparison of the most effective analytical techniques for this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary methods for the analysis of this compound and related brominated phenols include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.
| Analytical Technique | Common Detector | Sample Preparation | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| GC-MS | Mass Spectrometer (MS) | Derivatization (e.g., acetylation, silylation), Solid Phase Extraction (SPE) | 1 - 100 pg on column[1] | 0.1 - 10 ng/L (in water)[1] | High resolution, excellent for structural elucidation, established methods (e.g., EPA 528)[2][3][4] | Requires derivatization for polar analytes, potential for thermal degradation. |
| HPLC-UV | UV/Vis or Diode Array Detector (DAD) | Solid Phase Extraction (SPE), direct injection (for cleaner samples) | 0.006 - 0.05 mg/L (6 - 50 µg/L)[5][6] | ~0.02 - 0.15 mg/L (20 - 150 µg/L) | Robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to MS-based methods, potential for matrix interference. |
| HPLC-MS/MS | Tandem Mass Spectrometer (MS/MS) | Solid Phase Extraction (SPE), direct injection | 0.1 - 13.9 ng/L (in water)[7][8] | ~0.3 - 40 ng/L | Highest sensitivity and selectivity, no derivatization required, excellent for complex matrices. | Higher instrument cost and complexity. |
Note: The provided LOD and LOQ values are based on the analysis of structurally similar brominated phenols and serve as a reliable estimate for this compound. Actual limits may vary depending on the specific instrumentation, matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the sensitive detection of this compound in various matrices. Derivatization is necessary to increase the volatility of the polar diol.
a) Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) with 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2 with HCl).
-
Loading: Acidify the aqueous sample (e.g., 100 mL) to pH ~2 and load it onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
b) Derivatization: Acetylation
-
To the 1 mL concentrated extract, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of 1 M sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Vortex and allow the phases to separate.
-
Analyze the organic (upper) layer by GC-MS.
c) GC-MS Conditions (Illustrative)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective option for the analysis of this compound, particularly at higher concentrations.
a) Sample Preparation
For relatively clean samples, direct injection after filtration (0.45 µm) may be sufficient. For complex matrices or to achieve lower detection limits, the SPE protocol described for GC-MS can be employed. The final extract should be reconstituted in the mobile phase.
b) HPLC-UV Conditions (Illustrative)
-
HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). For example, a gradient starting from 30% acetonitrile to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Wavelength set at the absorbance maximum of this compound (typically around 280-290 nm).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the most sensitive and selective method, ideal for trace-level quantification in complex biological or environmental samples.
a) Sample Preparation
Similar to HPLC-UV, direct injection of filtered samples or pre-concentration using SPE can be used.
b) HPLC-MS/MS Conditions (Illustrative)
-
HPLC Column: C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[9]
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid to facilitate ionization.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity.
Mandatory Visualizations
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC-UV or HPLC-MS/MS.
References
- 1. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. epa.gov [epa.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. scirp.org [scirp.org]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Study of Dibromobenzene Isomers for Researchers and Drug Development Professionals
Dibromobenzene, a key aromatic halogenated hydrocarbon, exists in three isomeric forms: 1,2-dibromobenzene (ortho), 1,3-dibromobenzene (meta), and 1,4-dibromobenzene (para). The positional difference of the bromine atoms on the benzene ring significantly influences their physicochemical properties, reactivity, and ultimately their applications, particularly in the synthesis of pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of these isomers, supported by experimental data and protocols, to aid researchers in selecting the optimal isomer for their specific synthetic needs.
Physicochemical Properties
The physical properties of the dibromobenzene isomers are distinct, primarily due to differences in their molecular symmetry and intermolecular forces. 1,4-dibromobenzene, with its high symmetry, packs efficiently into a crystal lattice, resulting in a significantly higher melting point compared to its ortho and meta counterparts.
| Property | 1,2-Dibromobenzene | 1,3-Dibromobenzene | 1,4-Dibromobenzene |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | White crystalline solid |
| Melting Point (°C) | 4-6[1][2][3][4][5] | -7[6][7] | 83-87[8][9] |
| Boiling Point (°C) | 224-226[1][3][4][10][11] | 218-219[7][12] | 219-220[8][9][13] |
| Density (g/mL at 25°C) | 1.956[1][2][3][4][11] | 1.952[7][12] | 1.841[8][9][13] |
| Solubility in Water | Immiscible/Poorly soluble[10][14] | Low solubility[15][16] | Practically insoluble[17][18][19] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene[10][14] | Soluble in ethanol, ether, benzene[15][16] | Soluble in alcohol, benzene, chloroform, toluene[8][13] |
Chemical Reactivity: A Comparative Overview
The reactivity of dibromobenzene isomers is governed by the directing effects of the bromine atoms and the steric hindrance around the reaction sites. Bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions.
Nitration
Nitration of dibromobenzenes introduces a nitro group onto the benzene ring, a crucial step in the synthesis of many chemical intermediates. The position of the incoming nitro group is directed by the existing bromine atoms.
-
1,2-Dibromobenzene: Nitration is expected to yield a mixture of 3,4-dibromonitrobenzene and 4,5-dibromonitrobenzene.
-
1,3-Dibromobenzene: Nitration can lead to the formation of 2,4-dibromonitrobenzene, 2,6-dibromonitrobenzene, and 3,5-dibromonitrobenzene.
-
1,4-Dibromobenzene: Nitration results in the formation of 2,5-dibromonitrobenzene.
While direct comparative yield data under identical conditions is scarce in the readily available literature, the steric hindrance in the ortho-isomer can influence the product distribution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Dibromobenzenes are excellent substrates for this reaction, allowing for the sequential or double coupling to form biaryl and polyaryl compounds. The reactivity of the C-Br bond can be influenced by the isomeric position. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl.
-
1,2-Dibromobenzene: Can undergo mono- or di-coupling reactions. The proximity of the two bromine atoms can lead to steric challenges and influence the regioselectivity of the first coupling.
-
1,3-Dibromobenzene: Readily participates in both mono- and di-coupling reactions. It is a versatile building block for the synthesis of meta-substituted biaryls.
-
1,4-Dibromobenzene: Often used for the synthesis of para-substituted biaryls and conjugated polymers.
Applications in Drug Development and Materials Science
The distinct substitution patterns of dibromobenzene isomers make them valuable starting materials in the synthesis of a wide range of molecules with important applications.
-
1,2-Dibromobenzene: Serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is used in the preparation of isoindoloquinazolinones and other heterocyclic compounds.
-
1,3-Dibromobenzene: A crucial intermediate in the synthesis of a variety of pharmaceuticals. For instance, it is a starting material in the synthesis of the antiviral drug Lufotrelvir. It is also used in the preparation of ligands for catalytic systems and in materials science.
-
1,4-Dibromobenzene: Widely used as an intermediate in the manufacture of organic chemicals such as dyes, pharmaceuticals, and flame retardants for polymeric materials. It is a precursor in the synthesis of 2,5-dibromoacetophenone and triarylamines.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. Below are representative protocols for key reactions involving dibromobenzene isomers.
Protocol 1: Mononitration of 1,4-Dibromobenzene
Objective: To synthesize 2,5-dibromonitrobenzene from 1,4-dibromobenzene.
Materials:
-
1,4-dibromobenzene
-
Concentrated nitric acid (65%)
-
Concentrated sulfuric acid (98%)
-
Dichloroethane
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 30.0 g of 1,4-dibromobenzene in 150 ml of dichloroethane with stirring.
-
Slowly add 168.7 g of concentrated sulfuric acid to the mixture, maintaining the temperature at 20-30°C.
-
Prepare a nitrating mixture by carefully adding 64.8 g of concentrated nitric acid to 85.6 g of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the dibromobenzene solution, keeping the temperature between 20-30°C.
-
After the addition is complete, continue stirring at the same temperature for 2 hours.
-
Upon completion of the reaction, wash the reaction mixture with water.
-
Concentrate the organic phase to obtain the crude product, which can be further purified by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between a dibromobenzene isomer and an arylboronic acid.
Materials:
-
Dibromobenzene isomer (e.g., 1,3-dibromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
To a reaction flask, add the dibromobenzene isomer (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Isomeric Relationships and Synthetic Pathways
To better understand the relationships between the isomers and their role in synthetic chemistry, the following diagrams are provided.
Caption: Synthesis pathways to dibromobenzene isomers.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. studypool.com [studypool.com]
- 6. ijacskros.com [ijacskros.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. stmarys-ca.edu [stmarys-ca.edu]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of 2,4-Dibromobenzene-1,3-diol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 2,4-Dibromobenzene-1,3-diol and structurally related phenolic compounds. Due to the limited availability of specific experimental data for this compound, this guide draws comparisons with other halogenated phenols and the parent compound, resorcinol, to provide a relevant performance context. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.
Comparative Biological Activity
Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer effects. The introduction of halogen atoms, such as bromine, into the phenolic structure can significantly modulate these properties.
Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | DPPH Radical Scavenging | 9.6 µM | [1] |
| Complex Bromophenol 1 | DPPH Radical Scavenging | 14.5 µg/mL | [2] |
| Complex Bromophenol 2 | DPPH Radical Scavenging | 20.5 µg/mL | [2] |
| Hydroquinone | DPPH Radical Scavenging | 10.96 µg/mL | [3] |
| Resorcinol | DPPH Radical Scavenging | Lower activity than hydroquinone and catechol | [3] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
Antimicrobial Activity
Halogenation is a common strategy to enhance the antimicrobial properties of organic compounds. Brominated phenols and resorcinols have demonstrated efficacy against a range of microbial pathogens. The mechanism of action often involves disruption of microbial cell membranes and inhibition of essential enzymes.
| Compound | Microorganism | MIC Value | Reference |
| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) | Candida albicans | Potent activity reported | [4] |
| 6-chloro-8-nitroflavone | Enterococcus faecalis | Strong inhibitory effect | [5] |
| 6-bromo-8-nitroflavone | Enterococcus faecalis | Strong inhibitory effect | [5] |
| Polyphenol fraction of Ziziphus spina-christi | MRSA | 3.125 mg/ml | [6] |
| Polyphenol fraction of Ziziphus spina-christi | MDR-E. coli | 6.25 mg/ml | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates higher potency.
Anticancer and Cytotoxic Activity
Several phenolic compounds, including their halogenated derivatives, have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
| Compound | Cell Line | IC50 Value | Reference |
| bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | HeLa, RKO, HCT116, Bel7402, U87 | 17.63, 11.37, 10.58, 8.7, 23.69 µg/mL, respectively | [7] |
| Halogenated Flavonol (4o) | HCT116 | Superior to Quercetin | [8] |
| Dipterocarpol (from D. alatus byproduct) | U937 | 23.6 ± 1.5 µg/mL | [9] |
| Bisphenol A (BPA) | MCF-7 | 45 µM | [10] |
| Bisphenol Z (BPZ) | MCF-7 | 45 µM | [10] |
Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of a substance that reduces the viability of a cell population by 50%. A lower IC50 value indicates higher cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound or standard solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][11][12][13]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of a key signaling pathway and experimental workflows are provided below to aid in the understanding of the mechanisms of action and experimental designs.
Workflow for MIC Determination.
Workflow for MTT Cytotoxicity Assay.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Modulation of signalling nuclear factor-kappaB activation pathway by polyphenols in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 4. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 8. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2,4-Dibromobenzene-1,3-diol
Quantitative Data Summary
The following table summarizes key hazard and physical property data extrapolated from related brominated aromatic compounds. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Citation |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][3] |
| Incompatible Materials | Strong oxidizing agents | [4][5][6][7][8] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat or protective clothing, and a respirator if ventilation is inadequate. | [3][9][10] |
Disposal Workflow
The proper disposal of 2,4-Dibromobenzene-1,3-diol is a critical step in the laboratory workflow to minimize environmental impact and maintain safety. The following diagram outlines the procedural steps for its disposal.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that safety showers and eyewash stations are readily accessible.[6][8]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear a lab coat and disposable, chemical-resistant gloves (e.g., nitrile).[9] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3]
-
2. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9]
-
Collect the absorbed material into a designated, sealable container for hazardous waste.[4][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
3. Waste Disposal:
-
Waste Classification: Based on the hazardous nature of similar compounds, this compound should be treated as hazardous waste.[6] It is also noted to be toxic to aquatic life with long-lasting effects.[4]
-
Containerization:
-
Collect all waste materials, including unused product, contaminated lab supplies (e.g., filter paper, pipette tips), and spill cleanup materials, in a clearly labeled, non-reactive, and sealable container.[4][5]
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[9][11]
-
References
- 1. 4,6-Dibromobenzene-1,3-diol | C6H4Br2O2 | CID 254139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6626-15-9|4-Bromobenzene-1,3-diol|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. kscl.co.in [kscl.co.in]
- 9. nj.gov [nj.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. stpmad.org [stpmad.org]
Personal protective equipment for handling 2,4-Dibromobenzene-1,3-diol
Essential Safety and Handling Guide for 2,4-Dibromobenzene-1,3-diol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data for the closely related isomers, 4,5-Dibromobenzene-1,2-diol and 4-Bromobenzene-1,3-diol , and should be used as a precautionary measure. A substance-specific risk assessment should always be conducted before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Summary and Classification
Based on data for its isomers, this compound is anticipated to be a combustible solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1]
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Requirements
Engineering controls such as adequate ventilation and the availability of eyewash stations and safety showers are fundamental.[2][3][4] The following PPE is recommended for handling this compound.
| Protection Type | Specification | Standard Reference |
| Eye Protection | Chemical safety goggles or glasses.[5][6] | OSHA 29 CFR 1910.133 or European Standard EN166[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[5][7] | Consult manufacturer for specific breakthrough times. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, consider an apron or coveralls.[5][8] | N/A |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended, especially when handling powders or generating dust.[6] | OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149[9] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Post-Handling:
Spill Management
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid creating dust.[6]
-
Use dry cleanup procedures; do not use air hoses for cleaning.[6]
-
Collect the material in a clean, dry, labeled, and sealed container for disposal.[2][5][6]
-
-
Major Spills:
Disposal Plan
-
Waste Classification: Waste containing this chemical is likely classified as hazardous.[5]
-
Containerization: Dispose of contents and container to an authorized hazardous or special waste collection point.[5][6] Place waste material in a properly labeled and sealed container.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[5][10] Do not dispose of into the environment.[2]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. kscl.co.in [kscl.co.in]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. flinnsci.com [flinnsci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
